Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVPAFJTHBHULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247549 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131020-50-3 | |
| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131020-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
This technical guide provides a comprehensive overview of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, structural characteristics, and potential therapeutic applications.
Core Compound Identity
-
Chemical Name: this compound
-
CAS Number: 131020-50-3[4]
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 160-170 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | H-5 |
| ~7.90 | d | 1H | H-7 |
| ~7.70 | d | 1H | H-4 |
| ~3.90 | s | 3H | O-CH₃ |
| ~3.80 | s | 3H | N-CH₃ |
| ~2.50 | s | 1H | H-2 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O |
| ~143.0 | C-7a |
| ~142.0 | C-2 |
| ~138.0 | C-3a |
| ~125.0 | C-6 |
| ~123.0 | C-5 |
| ~120.0 | C-4 |
| ~110.0 | C-7 |
| ~52.0 | O-CH₃ |
| ~30.0 | N-CH₃ |
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2950 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1620, 1480 | C=C and C=N stretch (aromatic/imidazole) |
| ~1280 | C-O stretch (ester) |
Synthesis and Experimental Protocols
A specific synthetic protocol for this compound is not detailed in the provided search results. However, based on the synthesis of analogous benzimidazole-6-carboxylates, a plausible synthetic route can be proposed.[1][2] The synthesis would likely involve a two-step process: initial formation of the benzimidazole ring followed by N-methylation.
Step 1: Synthesis of Methyl 1H-benzo[d]imidazole-6-carboxylate
This step involves the condensation of 3,4-diaminobenzoic acid with a suitable cyclizing agent, followed by esterification. A common method is the Phillips condensation.
-
Reactants: 3,4-diaminobenzoic acid and formic acid.
-
Procedure:
-
A mixture of 3,4-diaminobenzoic acid and an excess of formic acid is heated at reflux for several hours.
-
The reaction mixture is cooled, and the precipitated product, 1H-benzo[d]imidazole-6-carboxylic acid, is collected by filtration.
-
The carboxylic acid is then esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.
-
The resulting methyl ester is isolated and purified by recrystallization or column chromatography.
-
Step 2: N-methylation to yield this compound
-
Reactants: Methyl 1H-benzo[d]imidazole-6-carboxylate and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Procedure:
-
Methyl 1H-benzo[d]imidazole-6-carboxylate is dissolved in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the imidazole nitrogen.
-
The methylating agent is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for several hours until completion, monitored by thin-layer chromatography.
-
The product is isolated by pouring the reaction mixture into water and extracting with an organic solvent.
-
The final product, this compound, is purified by column chromatography.
-
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][2][3] While no specific biological data for this compound has been reported in the searched literature, its structural similarity to other biologically active benzimidazoles suggests it may possess similar therapeutic potential.
Anticancer Potential: Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. Other mechanisms include the inhibition of key signaling enzymes such as kinases and poly (ADP-ribose) polymerases (PARP).
Antimicrobial Activity: The antimicrobial action of benzimidazoles can be attributed to their ability to inhibit microbial growth by interfering with essential cellular processes. This can include the inhibition of nucleic acid synthesis, protein synthesis, or the disruption of cell membrane integrity.
Below is a generalized diagram illustrating a common mechanism of action for benzimidazole-based anticancer agents, namely the disruption of microtubule dynamics.
Caption: Generalized mechanism of action for benzimidazole anticancer agents via microtubule disruption.
Conclusion
This compound is a member of the pharmacologically significant benzimidazole family. While specific experimental data for this compound is limited in the public domain, this guide provides a scientifically grounded overview of its probable characteristics and synthetic route based on the extensive research available for structurally related analogs. The potential for this molecule to exhibit biological activity, particularly in the areas of oncology and infectious diseases, warrants further investigation and positions it as a compound of interest for future drug discovery and development programs.
References
Unveiling the Structure of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, a proposed synthetic pathway, and expected spectroscopic characteristics based on analogous structures. The information is presented to aid in its synthesis, identification, and further investigation in research and development settings.
Physicochemical Properties
This compound is a benzimidazole derivative. The benzimidazole scaffold is a key feature in various commercially available drugs.[1] The fundamental properties of the target molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 190.20 g/mol | [2][3] |
| CAS Number | 131020-50-3, 53484-20-1 | [2][3][4] |
| Canonical SMILES | COC(=O)C1=CC=C2N=CN(C)C2=C1 | [2] |
Structure
The chemical structure of this compound consists of a fused bicyclic system where a benzene ring is joined to an imidazole ring. A methyl group is attached to one of the nitrogen atoms of the imidazole ring, and a methyl carboxylate group is substituted on the benzene ring.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthesis method is the condensation of methyl 3,4-diaminobenzoate with formic acid, followed by N-methylation.
Step 1: Synthesis of Methyl 1H-benzo[d]imidazole-6-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate in an excess of formic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Isolation: The resulting precipitate, Methyl 1H-benzo[d]imidazole-6-carboxylate, is collected by filtration, washed with water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Step 2: N-Methylation to Yield this compound
-
Reaction Setup: Suspend the synthesized Methyl 1H-benzo[d]imidazole-6-carboxylate and a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Data for Structure Elucidation
The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques. Based on data for analogous compounds, the following spectral characteristics are anticipated.[1][8]
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.8-4.0 ppm).- A singlet for the ester methyl protons (δ ~3.9-4.1 ppm).- Aromatic protons in the range of δ 7.5-8.5 ppm, showing characteristic splitting patterns for the substituted benzene ring.- A singlet for the C2-H of the imidazole ring (δ ~8.0-8.5 ppm). |
| ¹³C NMR | - N-methyl carbon signal (δ ~30-35 ppm).- Ester methyl carbon signal (δ ~50-55 ppm).- Carbonyl carbon of the ester (δ ~165-170 ppm).- Aromatic and imidazole carbons in the range of δ 110-150 ppm. |
| IR (cm⁻¹) | - C=O stretching vibration of the ester group (~1710-1730 cm⁻¹).- C=N stretching of the imidazole ring (~1570-1620 cm⁻¹).- C-H stretching of aromatic and aliphatic groups (~2900-3100 cm⁻¹).- C-O stretching of the ester group (~1200-1300 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 190.20. |
Experimental and Analytical Workflow
The general workflow for the synthesis and structural confirmation of this compound is outlined below.
References
- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 131020-50-3|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
A Comprehensive Spectroscopic Guide to Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
This technical guide provides a detailed overview of the spectroscopic data for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Structural and Spectroscopic Overview
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound. The structural elucidation of this molecule is crucial for confirming its identity and purity. The following sections present the expected spectroscopic data based on the analysis of closely related benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | s | 1H | H-2 (imidazole ring) |
| ~8.0 - 8.2 | d | 1H | H-5 |
| ~7.8 - 8.0 | s | 1H | H-7 |
| ~7.6 - 7.8 | d | 1H | H-4 |
| ~3.9 | s | 3H | O-CH₃ (ester) |
| ~3.8 | s | 3H | N-CH₃ |
Note: Predicted data based on analogous compounds. The exact chemical shifts and coupling constants may vary.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~144 | C-2 (imidazole ring) |
| ~142 | C-7a |
| ~136 | C-3a |
| ~125 | C-6 |
| ~123 | C-5 |
| ~120 | C-4 |
| ~110 | C-7 |
| ~52 | O-CH₃ (ester) |
| ~32 | N-CH₃ |
Note: Predicted data based on analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H aliphatic stretching (CH₃) |
| ~1710 | Strong | C=O stretching (ester) |
| ~1620 | Medium | C=N stretching (imidazole ring) |
| ~1500-1400 | Medium-Strong | C=C aromatic ring stretching |
| ~1280 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| ~190 | [M]⁺ (Molecular ion) |
| ~159 | [M - OCH₃]⁺ |
| ~131 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
Instrumentation and Analysis:
-
Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
¹H NMR:
-
Frequency: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Data Processing: The spectra are processed using appropriate software (e.g., MestReNova). Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Mix a small amount of the sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Instrumentation and Analysis:
-
Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Parameters:
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution if any particulate matter is present.
Instrumentation and Analysis:
-
Instrument: A high-resolution mass spectrometer such as an Agilent 6530 Q-TOF LC/MS (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The data is analyzed to determine the molecular weight and fragmentation pattern.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship in Structural Elucidation
This diagram shows how the different spectroscopic techniques contribute to the complete structural elucidation of the molecule.
Caption: Interplay of spectroscopic data for structural elucidation.
Biological activity of 1-methyl-1H-benzo[d]imidazole derivatives
An In-Depth Technical Guide on the Biological Activity of 1-Methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its structural similarity to purine nucleosides allows for favorable interactions with various biopolymers, leading to diverse pharmacological effects.[1] This technical guide provides a comprehensive overview of the significant biological activities of 1-methyl-1H-benzo[d]imidazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented with detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of key pathways and workflows to support further research and development in this promising area.
Anticancer Activity
Derivatives of 1-methyl-1H-benzo[d]imidazole have demonstrated potent anticancer activities through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Inhibition of Human Topoisomerase I
A series of novel 1H-benzo[d]imidazoles (BBZs) have been identified as potential anticancer agents that target human topoisomerase I (Hu Topo I).[2][3] Certain compounds, such as 11a, 12a, and 12b, have shown significant 50% growth inhibition (GI₅₀) in a concentration range of 0.16 to 3.6 μM across a panel of 60 human cancer cell lines.[2][3] Notably, compound 12b demonstrated 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 μM.[2][3] Mechanistic studies revealed that these compounds cause a prominent G2/M arrest in the cell cycle of cancer cells.[2][3]
Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives (Topoisomerase I Inhibitors)
| Compound | Cancer Cell Lines | GI₅₀ (μM) | IC₅₀ (Hu Topo I, μM) | Reference |
|---|---|---|---|---|
| 11a | 60 Human Cancer Cell Lines | 0.16 - 3.6 | Not Reported | [2][3] |
| 12a | 60 Human Cancer Cell Lines | 0.16 - 3.6 | Not Reported | [2][3] |
| 12b | 60 Human Cancer Cell Lines | 0.16 - 3.6 | 16 |[2][3] |
Inhibition of Fatty Acid Synthase (FASN)
Fatty acid synthase (FASN) is another attractive target for anticancer drug discovery due to its overexpression in multiple malignancies.[4][5] Novel (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and evaluated as FASN inhibitors.[4][5] Compounds CTL-06 and CTL-12 demonstrated promising FASN inhibitory activity with IC₅₀ values of 3 ± 0.25 µM and 2.5 ± 0.25 µM, respectively, which is more potent than the known FASN inhibitor orlistat (IC₅₀ of 13.5 ± 1.0 µM).[4][5] These compounds also induced cell cycle arrest in the Sub-G1/S phase and apoptosis in HCT-116 colon cancer cells.[4][5]
Table 2: FASN Inhibitory Activity and Cytotoxicity of 1H-Benzo[d]imidazole Derivatives
| Compound | Target | IC₅₀ (μM) | Cancer Cell Lines | Cytotoxicity (IC₅₀, μM) | Reference |
|---|---|---|---|---|---|
| CTL-06 | FASN | 3 ± 0.25 | HCT-116, Caco-2, MCF-7 | Not specified in abstract | [4][5] |
| CTL-12 | FASN | 2.5 ± 0.25 | HCT-116, Caco-2, MCF-7 | Not specified in abstract | [4][5] |
| Orlistat (Reference) | FASN | 13.5 ± 1.0 | Not specified | Not specified |[4][5] |
Inhibition of Multiple Kinases
A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors.[6] Compounds 6h and 6i emerged as potent inhibitors of key kinases such as EGFR, HER2, and CDK2.[6] Furthermore, compound 6i showed significant inhibitory effects against the mTOR enzyme and induced cell cycle arrest and apoptosis in HepG2 liver cancer cells.[6]
Table 3: Multi-Kinase Inhibitory Activity of 1H-Benzo[d]imidazole Derivatives
| Compound | Target Kinases | Cytotoxicity (IC₅₀, μM) | Cancer Cell Lines | Reference |
|---|---|---|---|---|
| 6c | Not specified | 7.82 - 21.48 | HCT-116, HepG2, MCF-7 | [6] |
| 6h | EGFR, HER2, CDK2, AURKC | 7.82 - 21.48 | HCT-116, HepG2, MCF-7 | [6] |
| 6i | EGFR, HER2, CDK2, mTOR | 7.82 - 21.48 | HCT-116, HepG2, MCF-7 | [6] |
| 6j | Not specified | 7.82 - 21.48 | HCT-116, HepG2, MCF-7 |[6] |
Experimental Protocols: Anticancer Assays
Synthesis of Bis-benzimidazole Derivatives
A general method for the synthesis of bis-benzimidazole derivatives involves the condensation of 4-piperazinyl-phenylenediamine derivatives with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent in an ethanol solvent.[2][3] The final compounds are typically purified and characterized using ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
NCI-60 Human Tumor Cell Line Screen
The anticancer potential of the synthesized derivatives is often evaluated at the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines representing various cancer types.[2][3] The assay determines the concentration of the compound that causes 50% growth inhibition (GI₅₀).
Human Topoisomerase I DNA Relaxation Assay
This functional assay measures the ability of a compound to inhibit the enzymatic activity of Human Topoisomerase I.[2][3] The assay typically involves incubating the enzyme with supercoiled plasmid DNA in the presence of the test compound. The inhibition of DNA relaxation is then visualized and quantified using agarose gel electrophoresis.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[2][3] Cells are treated with the test compounds, stained with a fluorescent DNA-binding dye (e.g., propidium iodide), and analyzed by a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Antimicrobial Activity
1-Methyl-1H-benzo[d]imidazole derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[7][8][9][10][11]
Structure-activity relationship studies have revealed that the presence of electron-withdrawing groups on the benzimidazole scaffold tends to enhance antimicrobial activity, while compounds with electron-donating groups or unsubstituted derivatives show moderate activity.[9][11] For instance, N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) was found to be a particularly potent antimicrobial agent.[9]
Table 4: Antimicrobial Activity of Selected 1H-Benzo[d]imidazole Derivatives
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Mpyrb-methyl α-pyridyl benzimidazole (11b) | C. albicans | 50 | [7] |
| Merb-mercaptobenzimidazole (11c) | S. faecalis | 50 | [7] |
| S. aureus | 100 | [7] | |
| EJMCh-9 | S. aureus (including MRSA) | Good bioactivity | [8][10] |
| S. epidermidis | Very strong activity | [8][10] | |
| M. luteus | Very strong activity | [8][10] | |
| Compound 5g | A. fumigates | 7.81 | [9] |
| Compound 5i | A. fumigates | 7.81 | [9] |
| M. leutus | Better than standard | [9] |
| | E. coli | Better than standard |[9] |
Experimental Protocols: Antimicrobial Assays
Macro Dilution Broth Method
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is often determined using the macro dilution broth method.[7] This involves preparing serial dilutions of the test compounds in a liquid growth medium, which is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.
Anti-inflammatory Activity
Several 1-methyl-1H-benzo[d]imidazole derivatives have been reported to possess anti-inflammatory properties.[12][13][14] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15]
For example, certain substituted benzimidazole derivatives have shown potent inhibition of claw edema in carrageenan-induced rat paw edema models, with some compounds exhibiting efficacy comparable to the standard drug acesulfamethoxazole.[12] One notable derivative, 1-[1-Hbenzimidazol- 2-yl]-N, N',2-tris (4-chlorophenyl)-ethane-1,2-diamine (AK5), was found to be equipotent to Indomethacin.[16] Another derivative, 2-((morpholinomethyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine, showed a maximum inhibition of 74.17% in the same model, surpassing the 57.79% inhibition by indomethacin.[13]
Table 5: Anti-inflammatory Activity of 1H-Benzo[d]imidazole Derivatives
| Derivative Class | Model | Activity | Reference |
|---|---|---|---|
| Substituted Benzimidazoles (6a-c) | Carrageenan-induced rat paw edema | 79.09% - 86.69% inhibition | [12] |
| Compound AK5 | Carrageenan-induced rat paw edema | Equipotent to Indomethacin | [16] |
| 2-((morpholinomethyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine | Carrageenan-induced rat paw edema | 74.17% inhibition | [13] |
| Imidazole Derivatives (I30) | In vitro COX-2 inhibition | 78.68% inhibition |[15] |
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Rat Paw Edema Model
This is a widely used in vivo model to screen for acute anti-inflammatory activity. Edema is induced in the rat's paw by injecting a phlogistic agent, carrageenan. The test compound is administered prior to the carrageenan injection. The volume of the paw is measured at different time points, and the percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12][15]
Antiviral Activity
The benzimidazole scaffold is also present in compounds with significant antiviral activity against a range of DNA and RNA viruses.[17][18][19]
A series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were evaluated for their antiviral activity. Many of these compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM.[18] Some derivatives also exhibited moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2).[18]
Other studies have identified benzimidazole derivatives with promising activity against Zika virus (ZIKV).[17][19] For instance, one compound was found to have an EC₅₀ value of 1.9 ± 1.0 μM against the African ZIKV strain in Huh-7 cells.[17][19]
Table 6: Antiviral Activity of 1H-Benzo[d]imidazole Derivatives
| Derivative Class | Virus | EC₅₀ | Cell Line | Reference |
|---|---|---|---|---|
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | As low as 20 nM | Not specified | [18] |
| BVDV | Moderate activity | Not specified | [18] | |
| YFV | Moderate activity | Not specified | [18] | |
| CVB2 | Moderate activity | Not specified | [18] | |
| Benzimidazole derivative 1 | ZIKV (African strain) | 1.9 ± 1.0 μM | Huh-7 | [17][19] |
| Benzimidazole derivative 1g | ZIKV | 6.1 ± 1.2 μM | Not specified | [17][19] |
| 2-phenylbenzimidazole 36a | Vaccinia Virus (VV) | 0.1 μM | Not specified | [19] |
| 2-phenylbenzimidazole 36c | BVDV | 0.8 μM | Not specified |[19] |
Conclusion
The 1-methyl-1H-benzo[d]imidazole core represents a versatile and valuable scaffold in the development of new therapeutic agents. The derivatives discussed in this guide exhibit a broad range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The provided data, protocols, and diagrams offer a solid foundation for researchers and drug development professionals to explore the full potential of this chemical class. Further optimization of lead compounds through structure-activity relationship studies is warranted to develop novel and effective drugs for a variety of diseases.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
CAS number 131020-50-3 chemical information
An In-depth Technical Guide to Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS Number: 131020-50-3)
This technical guide provides a comprehensive overview of the chemical and biological information available for this compound, a benzimidazole derivative of interest to researchers, scientists, and drug development professionals.
Chemical Information
Chemical Name: this compound.[1]
CAS Number: 131020-50-3.[1]
Synonyms:
-
This compound.[1]
-
Methyl 1-methyl-1H-benzimidazole-6-carboxylate.[1]
-
methyl 1-methyl-1H-1,3-benzodiazole-6-carboxylate
Physicochemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.199 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not available in the searched literature. Characterization of synthesized batches would be required to establish these spectral signatures. For structurally related benzimidazole derivatives, the carbonyl carbon (C=O) of the ester group typically appears in the ¹³C NMR spectrum in the range of 165.5–167.1 ppm.[2] The methyl ester protons would be expected to show a singlet in the ¹H NMR spectrum.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be proposed based on established benzimidazole synthesis methodologies.
Proposed Synthetic Pathway
The synthesis would likely involve a multi-step process, starting from a substituted benzene derivative. A plausible route is the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative.
DOT Script for Proposed Synthetic Pathway:
Caption: Proposed synthetic routes for the target compound.
General Experimental Considerations
-
Step 1: Preparation of the Diamine Intermediate: This would likely begin with a suitable commercially available substituted toluene. Nitration followed by reduction of the nitro groups would yield the required 1,2-diaminobenzene derivative.
-
Step 2: Benzimidazole Ring Formation and Esterification: The diamine can be condensed with a suitable dicarbonyl compound. Alternatively, condensation with a carboxylic acid followed by esterification of the resulting carboxylic acid would yield the final product. Patents describing the synthesis of similar benzimidazole derivatives often utilize condensation reactions in the presence of a coupling agent or under acidic conditions.
Biological Activity and Potential Applications
While specific pharmacological data for this compound is scarce, the benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds.
General Biological Profile of Benzimidazoles
Benzimidazole derivatives have been extensively studied and have demonstrated a wide range of biological activities, including:
-
Anticancer Activity: Many benzimidazole-containing compounds exhibit potent anticancer properties. One of the key mechanisms of action for some benzimidazole derivatives is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[3][4][5]
-
Antimicrobial Activity: The benzimidazole core is also present in several antimicrobial agents.
Potential Signaling Pathway Involvement
Given the known anticancer activity of many benzimidazoles, a potential mechanism of action for this compound, should it exhibit such properties, could involve the DNA damage response pathway. Inhibition of topoisomerase I leads to the formation of single-strand DNA breaks, which, if not repaired, are converted to double-strand breaks during DNA replication. This triggers a cascade of signaling events, ultimately leading to cell cycle arrest and apoptosis.
DOT Script for a Potential Signaling Pathway:
Caption: A hypothetical signaling pathway for anticancer activity.
Safety Information
Conclusion
This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development, given the broad biological activities associated with its core structure. Currently, there is a significant lack of publicly available experimental data for this specific compound, including its physicochemical properties, detailed synthetic protocols, and pharmacological profile. The information presented in this guide is based on data from structurally related compounds and general principles of medicinal chemistry. Further experimental work is necessary to fully characterize this molecule and explore its therapeutic potential.
References
- 1. METHYL 1-METHYL-1H-BENZIMIDAZOLE-6-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Benzimidazole Carboxylates: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key therapeutic targets of benzimidazole carboxylates, a versatile class of heterocyclic compounds with significant pharmacological potential. The unique structural scaffold of benzimidazole, resembling naturally occurring purine nucleotides, allows it to bind to a broad spectrum of biological targets, making it a privileged structure in medicinal chemistry.[1][2] This document outlines the primary molecular targets, summarizes quantitative efficacy data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways and workflows.
Inhibition of Tubulin Polymerization
A primary anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][3] These agents often bind to the colchicine site on β-tubulin, preventing the formation of the mitotic spindle, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][4][5]
Quantitative Data: Tubulin Polymerization Inhibition
The following table summarizes the inhibitory activity of representative benzimidazole derivatives against tubulin polymerization and their cytotoxic effects on various cancer cell lines.
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | Cytotoxicity IC50/GI50 | Reference |
| Compound 7n (A benzimidazole carboxamide derivative) | Tubulin Polymerization | 5.05 ± 0.13 µM | SK-Mel-28 | 2.55 µM | [3] |
| Compound 12j (A 1,2,3-triazole-linked benzimidazole) | Tubulin Polymerization | 5.65 ± 0.05 µM | SK-Mel-28 | 4.17 ± 0.09 µM | [6] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC ) | Tubulin Polymerization | Not specified | A549, HepG2, MCF-7 | 2.4, 3.8, 5.1 µM | [4] |
| Compound 12b (A benzimidazole analogue) | Tubulin Polymerization | Not specified | A2780S | 6.2 nM | [7] |
| Tubulin polymerization-IN-41 | Tubulin Polymerization | 2.61 µM | Not specified | Not specified | [8] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and is designed to measure the effect of inhibitors on tubulin polymerization by monitoring the fluorescence of a reporter dye that binds to polymerized microtubules.[9][10]
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (e.g., Benzimidazole Carboxylate derivative)
-
Positive control (e.g., Paclitaxel) and Negative control (e.g., DMSO)
-
Black, opaque 96-well microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare 10x stock solutions of the test compound and controls in an appropriate solvent (e.g., DMSO).
-
Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For each reaction, combine the General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.
-
Compound Addition: Add 5 µL of the 10x test compound or control solutions to duplicate wells of a pre-warmed (37°C) 96-well plate.
-
Initiation: Add ice-cold tubulin protein to the reaction mix to a final concentration of 2-3 mg/mL. Immediately add 45 µL of this final tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the maximum rate of polymerization (Vmax) and the final polymer mass compared to the negative control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Visualization: Tubulin Inhibition Workflow & Pathway
References
- 1. Relaxation assay of topo II [bio-protocol.org]
- 2. rsc.org [rsc.org]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
DFT and computational studies of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
An In-depth Technical Guide on the DFT and Computational Studies of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and Its Derivatives
This technical guide provides a comprehensive overview of the synthesis, characterization, and computational analysis of benzimidazole carboxylate derivatives, with a focus on Density Functional Theory (DFT) studies. While specific data for this compound is not extensively available in the reviewed literature, this guide leverages detailed information from closely related compounds to provide researchers, scientists, and drug development professionals with a thorough understanding of the methodologies and expected outcomes for the computational and experimental investigation of this class of molecules.
Introduction to Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1][2] This scaffold is a key component in various biologically active molecules, including the naturally occurring vitamin B12.[1] The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous commercially available drugs with a wide range of activities, such as anticancer, antifungal, antiviral, and antihypertensive properties.[3][4][5][6] The development of new benzimidazole derivatives continues to be an active area of research, driven by the quest for novel therapeutic agents.[4][7] Computational methods, particularly DFT, play a crucial role in understanding the structure-property relationships of these molecules and in the rational design of new derivatives with enhanced activities.[1][8]
Synthesis and Characterization
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. For instance, a series of N-1-sulfonyl substituted 2-substituted benzimidazoles were synthesized by tailoring the acceptor part of donor-π-acceptor systems.[1] Another approach involves the N-alkylation of a benzimidazole carboxylate precursor.[9][10]
General Experimental Protocol for Synthesis:
A common synthetic route involves the reaction of an appropriate o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite in a suitable solvent such as ethanol.[6][7] The resulting product can then be further modified, for example, by N-alkylation using an appropriate alkyl halide in the presence of a base like sodium hydride in a solvent such as THF.[1] The crude products are typically purified by recrystallization or column chromatography.
The characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.[1][8]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[1]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[7]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the solid state.[9][10]
Below is a diagram illustrating a general synthetic workflow for benzimidazole derivatives.
Caption: General Synthetic Workflow for Benzimidazole Derivatives
Computational Studies using Density Functional Theory (DFT)
DFT has become a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.[1][8] For benzimidazole derivatives, DFT calculations provide valuable insights that complement experimental findings.
Typical Computational Protocol:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP or M06 with a suitable basis set such as 6-311G(d,p).[1][3]
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.[8]
-
Electronic Properties: Key electronic properties are calculated, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the FMO energies to quantify the molecule's reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, indicating the regions susceptible to electrophilic and nucleophilic attack.[8]
-
-
Spectroscopic Simulations:
-
NMR Spectra: ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data.[1]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectra.[1]
-
-
Non-Linear Optical (NLO) Properties: For certain applications, properties like polarizability and hyperpolarizability are calculated to assess the NLO response of the molecule.[1][3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular charge transfer and hyperconjugative interactions.[1][8]
The following diagram illustrates a typical computational workflow for the DFT analysis of benzimidazole derivatives.
Caption: Computational Workflow for DFT Analysis
Tabulated Data for Benzimidazole Carboxylate Derivatives
The following tables summarize key experimental and computational data for derivatives of this compound, as reported in the literature.
Table 1: Selected Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate (2a) [1]
| Assignment | Experimental (ppm) | Calculated (CAM-B3LYP) (ppm) | Calculated (M06) (ppm) |
| -CH₃ (ester) | 3.84 | 3.32-3.39 | 3.12-3.21 |
| C=O (ester) | 165.5-167.1 | 163.99-164.39 | 170.14-171.48 |
Table 2: Calculated Electronic Properties for Selected Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates (at M06/6-311G(d,p) level) [3]
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| 2a | -8.08 | -3.51 | 4.57 |
| 2d | -8.54 | -4.43 | 4.11 |
Table 3: Natural Bond Orbital (NBO) Analysis for Selected Transitions in Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates (at M06 level) [3]
| Compound | Transition | Stabilization Energy (kcal/mol) |
| 2a | π(C32–C38) → π(C27–C29) | 24.78 |
| 2a | LP2(O39) → π(C22–O23) | 48.46 |
| 2d | π(C5–C36) → π(C3–C4) | 33.51 |
| 2d | LP2(O42) → π(C22–O23) | 59.04 |
Biological Activity
Benzimidazole derivatives are known for their broad spectrum of biological activities.[4] For example, certain novel 1H-benzo[d]imidazole derivatives have shown promising anticancer activity, acting as human topoisomerase I inhibitors.[6][7] Some derivatives have also demonstrated significant antimicrobial activity against various bacterial and fungal strains.[4][5] The biological activity is often correlated with the nature and position of substituents on the benzimidazole core. Computational studies, such as molecular docking, can be employed to predict the binding affinity of these compounds to biological targets and to elucidate their mechanism of action.[7]
Conclusion
The computational and experimental investigation of this compound and its derivatives provides a powerful approach to understanding their chemical and physical properties. This guide has outlined the key synthetic, spectroscopic, and computational methodologies employed in the study of this important class of compounds. The presented data on related derivatives serves as a valuable reference for researchers working on the design and development of novel benzimidazole-based molecules for various applications, including drug discovery and materials science. The synergy between experimental and theoretical approaches is crucial for advancing our knowledge in this field and for the rational design of molecules with desired properties.
References
- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Mechanism of Action for Benzimidazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzimidazole Compounds
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] This versatility has led to the development of benzimidazole-based drugs with anthelmintic, anticancer, antiviral, and anti-ulcer properties.[1][2]
1.1 Chemical Structure and Properties
Benzimidazole consists of a benzene ring fused to an imidazole ring. This bicyclic structure possesses unique properties that contribute to its pharmacological versatility. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. The aromatic system allows for π-π stacking interactions, further enhancing binding to target proteins.
1.2 Therapeutic Significance
The therapeutic importance of benzimidazoles is vast. Mebendazole and albendazole are widely used anthelmintic agents, while repurposed benzimidazoles are showing promise as anticancer therapeutics.[1] Additionally, substituted benzimidazoles like omeprazole are potent proton pump inhibitors used to treat acid-reflux disorders.[3] The ongoing research into novel benzimidazole derivatives continues to expand their therapeutic applications.
Core Mechanism of Action: Tubulin Polymerization Inhibition
A primary and well-established mechanism of action for many benzimidazole compounds, particularly in their role as anthelmintics and anticancer agents, is the inhibition of tubulin polymerization.[4]
2.1 The Role of Microtubules in Cellular Function
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, with constant polymerization and depolymerization, is crucial for their function.
2.2 Benzimidazole Binding to β-Tubulin
Benzimidazole compounds exert their effect by binding with high affinity to a specific site on the β-tubulin subunit of the tubulin dimer.[4][5] This binding site is often referred to as the colchicine-binding site, although the exact interactions may differ.[6] The binding of a benzimidazole molecule to β-tubulin prevents the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule formation is the key event in the mechanism of action of these compounds. Resistance to benzimidazoles has been linked to specific amino acid substitutions in the β-tubulin protein, further confirming it as the primary target.[4]
2.3 Consequences of Tubulin Polymerization Inhibition
The inhibition of microtubule formation has profound effects on the cell, leading to the therapeutic outcomes observed with benzimidazole treatment.
2.3.1 Anthelmintic Effects
In parasitic helminths, the disruption of microtubule-dependent processes is catastrophic. It impairs essential functions such as glucose uptake, intracellular transport, and cell division, ultimately leading to the paralysis and death of the parasite.[6] The selective toxicity of anthelmintic benzimidazoles is attributed to their higher affinity for parasite β-tubulin compared to mammalian tubulin.[5]
2.3.2 Anticancer Effects
In cancer cells, the disruption of microtubule dynamics is a potent strategy for inducing cell death. By inhibiting tubulin polymerization, benzimidazoles disrupt the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7]
Experimental Protocols for Studying Tubulin Interaction
The interaction of benzimidazole compounds with tubulin can be quantitatively assessed using in vitro polymerization assays.
3.1 In Vitro Tubulin Polymerization Assay (Turbidity-Based)
3.1.1 Principle
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in absorbance at 340 nm is directly proportional to the mass of the microtubule polymer, allowing for the quantification of polymerization inhibition or enhancement.[8][9]
3.1.2 Materials
-
Lyophilized tubulin protein (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test benzimidazole compound dissolved in DMSO
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
96-well clear bottom plates
-
Temperature-controlled microplate reader
3.1.3 Detailed Protocol
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL on ice.
-
Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the test benzimidazole compound and controls in General Tubulin Buffer. The final DMSO concentration should be below 1%.
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 3 mg/mL, combine the tubulin stock, General Tubulin Buffer, and glycerol (to a final concentration of 10%).
-
Add 10 µL of the diluted test compound or control to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix containing 1 mM GTP to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[9]
-
Plot the change in absorbance versus time.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance to assess the extent of inhibition or enhancement.[10]
-
3.2 In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
3.2.1 Principle
This method utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[11] The increase in fluorescence intensity is proportional to the amount of microtubule polymer formed.[11]
3.2.2 Materials
-
Tubulin polymerization assay kit (containing tubulin, buffers, GTP, and a fluorescent reporter)
-
Test benzimidazole compound dissolved in DMSO
-
Positive controls (Nocodazole, Paclitaxel)
-
96-well black plates
-
Fluorescence microplate reader with temperature control
3.2.3 Detailed Protocol
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions, typically on ice.
-
Prepare serial dilutions of the test benzimidazole compound and controls in the provided assay buffer.
-
-
Assay Setup:
-
Add the diluted test compound or control to the wells of a 96-well black plate.
-
Add the reaction mixture containing tubulin, GTP, and the fluorescent reporter to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DAPI) every 90 seconds for 60 minutes.[12]
-
Plot the fluorescence intensity versus time.
-
Calculate the percentage of inhibition by comparing the polymerization at a specific time point (e.g., 25 minutes) relative to the vehicle control.[12]
-
Anticancer Mechanisms Beyond Tubulin Inhibition
While tubulin inhibition is a major mechanism, the anticancer activity of benzimidazole derivatives is multifaceted and involves other key cellular pathways.
4.1 Inhibition of Kinase Signaling Pathways
Many benzimidazole derivatives function as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[13] They can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[2]
4.1.1 Targeting Tyrosine Kinases (e.g., EGFR)
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers. Some benzimidazole compounds have been shown to inhibit EGFR signaling, thereby blocking downstream pathways like MAPK and PI3K/AKT that promote cell growth and survival.[7]
4.1.2 Targeting Serine/Threonine Kinases
Other benzimidazole derivatives target serine/threonine kinases, such as protein kinase CK2, which is involved in cell growth, proliferation, and suppression of apoptosis.[1]
4.2 Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors are a class of anticancer agents that are particularly effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[14] Some benzimidazole derivatives have been identified as potent PARP inhibitors, leading to synthetic lethality in cancer cells.[14][15]
4.3 Induction of Apoptosis
Benzimidazole compounds can induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[7] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and programmed cell death.[7]
4.4 Other Anticancer Mechanisms
Other reported anticancer mechanisms of benzimidazole derivatives include:
-
Topoisomerase inhibition: Interfering with enzymes that regulate DNA topology.[1]
-
DNA intercalation and alkylation: Directly damaging DNA.[1]
-
Androgen receptor antagonism: Blocking the action of hormones that drive certain cancers.[1]
-
Dihydrofolate reductase inhibition: Disrupting nucleotide synthesis.[16]
Mechanism of Action as Proton Pump Inhibitors (PPIs)
A distinct class of benzimidazole derivatives functions as proton pump inhibitors, which are widely used to reduce gastric acid secretion.
5.1 The Gastric H+/K+-ATPase Proton Pump
The final step in gastric acid secretion is mediated by the H+/K+-ATPase proton pump located in the parietal cells of the stomach lining. This enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions.
5.2 Covalent Inhibition by Benzimidazole PPIs
Benzimidazole PPIs are prodrugs that are weak bases and accumulate in the acidic environment of the parietal cell secretory canaliculi.[3] In this acidic environment, the benzimidazole derivative is converted to a reactive sulfenamide intermediate.[3][17] This intermediate then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, irreversibly inhibiting its function and blocking acid secretion.[3][17]
Experimental Protocols for Cell-Based Assays
Cell-based assays are essential for evaluating the cytotoxic and antiproliferative effects of benzimidazole compounds.
6.1 Cell Viability and Cytotoxicity Assessment (MTT Assay)
6.1.1 Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]
6.1.2 Materials
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
6.1.3 Detailed Protocol
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).[19]
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.[20][21]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][20]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
6.2 Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. To determine the IC50 value, cell viability data from the MTT assay is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data, and the IC50 is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzimidazole derivatives against different cancer cell lines and their binding affinities for tubulin.
7.1 IC50 Values of Benzimidazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 2a | A549 (Lung) | MTT | 48 | 111.70 | [22] |
| DLD-1 (Colon) | MTT | 48 | 185.30 | [22] | |
| Compound 2b | A549 (Lung) | MTT | 48 | 176.80 | [22] |
| Compound 23a | A549 (Lung) | MTT | Not Specified | 9.73 | [23] |
| MCF-7 (Breast) | MTT | Not Specified | 8.91 | [23] | |
| HEP-G2 (Liver) | MTT | Not Specified | 10.93 | [23] | |
| OVCAR-3 (Ovarian) | MTT | Not Specified | 10.76 | [23] | |
| Fluoro aryl benzimidazole 1 | HOS (Osteosarcoma) | Calcein Assay | Not Specified | 1.8 | [24] |
| G361 (Melanoma) | Calcein Assay | Not Specified | 2.0 | [24] | |
| MCF-7 (Breast) | Calcein Assay | Not Specified | 2.8 | [24] | |
| K-562 (Leukemia) | Calcein Assay | Not Specified | 7.8 | [24] | |
| Benzimidazole-triazole hybrid 18 | A549 (Lung) | MTT | Not Specified | 0.63 | [24] |
| NCI-H460 (Lung) | MTT | Not Specified | 0.99 | [24] | |
| MCF-7 (Breast) | MTT | Not Specified | 1.3 | [24] | |
| MDA-MB-231 (Breast) | MTT | Not Specified | 0.94 | [24] |
7.2 Binding Affinities for Tubulin
Visualizing the Mechanisms: Signaling Pathways and Workflows
8.1 Diagram: Benzimidazole Inhibition of Tubulin Polymerization
Caption: Benzimidazole inhibits tubulin polymerization, leading to mitotic spindle disruption and apoptosis.
Caption: Benzimidazole PPIs are activated in the acidic environment of parietal cells to irreversibly inhibit the proton pump.
Conclusion and Future Perspectives
Benzimidazole compounds represent a remarkably versatile scaffold in drug discovery, with a diverse range of mechanisms of action. Their ability to inhibit tubulin polymerization remains a cornerstone of their anthelmintic and anticancer activities. However, the expanding understanding of their roles as kinase inhibitors, PARP inhibitors, and inducers of apoptosis highlights their potential for the development of more targeted and effective cancer therapies. The unique mechanism of proton pump inhibition further underscores the chemical adaptability of the benzimidazole core.
Future research will likely focus on the rational design of novel benzimidazole derivatives with improved selectivity and potency for specific targets. The exploration of combination therapies, where benzimidazoles are used alongside other anticancer agents, may also unlock synergistic effects and overcome drug resistance. As our understanding of the complex signaling networks in disease deepens, the multifaceted nature of benzimidazole compounds will continue to offer exciting opportunities for therapeutic innovation.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mebendazole - Wikipedia [en.wikipedia.org]
- 7. biotech-asia.org [biotech-asia.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. benthamscience.com [benthamscience.com]
- 15. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. atcc.org [atcc.org]
- 21. journal.waocp.org [journal.waocp.org]
- 22. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Bioactivity Screening of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a member of this versatile class of heterocyclic compounds. While specific bioactivity data for this particular molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active benzimidazoles warrants a thorough investigation of its potential therapeutic properties.[4][5][6] This guide outlines a systematic approach for the initial in vitro bioactivity screening of this compound, providing detailed protocols for assessing its cytotoxic, antimicrobial, and enzyme-inhibitory potential. The proposed workflows are designed to generate foundational data to guide further research and development.
Proposed Initial Screening Cascade
A logical and cost-effective screening cascade is essential for the preliminary evaluation of a novel compound. The proposed workflow begins with broad-spectrum cytotoxicity testing to establish a general toxicity profile and identify potential anticancer activity. Concurrently, antimicrobial screening against a panel of representative pathogens can reveal any antibacterial or antifungal properties. If activity is observed in these primary assays, subsequent, more targeted assays, such as specific enzyme inhibition studies, can be pursued to elucidate the mechanism of action.
Caption: A proposed workflow for the initial bioactivity screening of a novel compound.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[7] It relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8][9] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium. A typical concentration range for initial screening is 0.1 to 100 µM.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate the plate for another 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[10][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Caption: Step-by-step workflow diagram for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| HeLa | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[13] This quantitative method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[12]
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12.
-
In well 1, add 200 µL of the test compound solution at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[14]
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).[14]
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear). This can be confirmed by reading the optical density (OD) at 600 nm.
-
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Data Presentation: Antimicrobial Activity
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | |
| Enterococcus faecalis | ATCC 29212 | Positive | |
| Escherichia coli | ATCC 25922 | Negative | |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | |
| Candida albicans | ATCC 90028 | N/A (Fungus) |
General Enzyme Inhibition Assay
Many therapeutic agents function by inhibiting specific enzymes involved in disease pathways.[15] An enzyme inhibition assay measures how effectively a compound can block or reduce the activity of a target enzyme.[16] The general principle involves measuring the rate of an enzymatic reaction (the conversion of a substrate to a product) in the presence and absence of the inhibitor.
Experimental Protocol: General Enzyme Inhibition
This protocol is a template and must be adapted for the specific enzyme and substrate system being studied.
-
Reagent Preparation:
-
Prepare a suitable buffer solution at the optimal pH for the target enzyme.[16]
-
Prepare a stock solution of the enzyme at a concentration that yields a measurable reaction rate.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Prepare serial dilutions of the test compound (inhibitor).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the buffer solution.
-
Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control.
-
Add the enzyme solution to all wells and pre-incubate for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.[16]
-
-
Monitoring the Reaction:
-
Immediately place the plate in a microplate reader.
-
Monitor the formation of the product over time by measuring the change in absorbance or fluorescence at the appropriate wavelength. The measurement can be kinetic (readings taken continuously over time) or an endpoint reading after a fixed incubation period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
Methodological & Application
Synthesis Protocol for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the multi-step synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key building block in the development of various pharmaceutical agents. The described synthetic route is robust and proceeds through well-established chemical transformations, ensuring reproducibility.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. This compound is a valuable intermediate, featuring a substituted benzimidazole core that allows for further chemical modifications to explore structure-activity relationships in drug discovery programs. This protocol outlines a four-step synthesis commencing from commercially available 4-chloro-3-nitrobenzoic acid.
Overall Synthesis Pathway
The synthesis of this compound is accomplished via a four-step sequence:
-
Amination: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid.
-
Reduction: Reduction of the nitro group of 4-(methylamino)-3-nitrobenzoic acid to afford 3-amino-4-(methylamino)benzoic acid.
-
Esterification: Conversion of the carboxylic acid functionality of 3-amino-4-(methylamino)benzoic acid to its corresponding methyl ester, yielding methyl 3-amino-4-(methylamino)benzoate.
-
Cyclization: Formation of the benzimidazole ring by reacting methyl 3-amino-4-(methylamino)benzoate with formic acid to furnish the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents/Catalysts | Product | Typical Yield (%) |
| 1 | 4-Chloro-3-nitrobenzoic acid | Methylamine | 4-(Methylamino)-3-nitrobenzoic acid | ~95% |
| 2 | 4-(Methylamino)-3-nitrobenzoic acid | Pd/C, Hydrogen gas | 3-Amino-4-(methylamino)benzoic acid | >90% |
| 3 | 3-Amino-4-(methylamino)benzoic acid | Thionyl chloride, Methanol | Methyl 3-amino-4-(methylamino)benzoate | ~97% |
| 4 | Methyl 3-amino-4-(methylamino)benzoate | Formic acid | This compound | High |
Experimental Protocols
Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid
-
Reaction Setup: In a pressure-rated reaction vessel, suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in an aqueous solution of methylamine (excess).
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford 4-(methylamino)-3-nitrobenzoic acid.
Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid
-
Reaction Setup: To a solution of 4-(methylamino)-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction until the starting material is consumed.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-amino-4-(methylamino)benzoic acid.
Step 3: Synthesis of Methyl 3-amino-4-(methylamino)benzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-(methylamino)benzoic acid (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (approximately 2.2 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-amino-4-(methylamino)benzoate.
Step 4: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, place methyl 3-amino-4-(methylamino)benzoate (1 equivalent).
-
Reagent Addition: Add an excess of formic acid to the flask.
-
Reaction Conditions: Heat the reaction mixture at reflux. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium carbonate) until the product precipitates. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and its analogs in medicinal chemistry, with a focus on their potential as anticancer agents. The benzimidazole scaffold is a privileged structure in drug discovery, known for its presence in various pharmacologically active compounds.[1][2][3] This document outlines synthetic strategies, biological activities, and detailed experimental protocols for the evaluation of this class of compounds.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds. This core structure, an isostere of naturally occurring purine nucleosides, allows for interactions with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, and anticancer effects.[2] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of pharmacological properties. This document will focus on the application of a closely related analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), as a case study to illustrate the potential of this compound class in oncology.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives, such as this compound, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4][5] A general synthetic route is depicted below.
Caption: General synthetic scheme for benzimidazole derivatives.
Applications in Anticancer Research
Derivatives of this compound have shown promise as anticancer agents. A notable analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent (MTA) that induces mitotic arrest and subsequent cell death in cancer cells.[6]
Mechanism of Action
MBIC exhibits its anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[6]
Caption: Proposed mechanism of action for the anticancer activity of MBIC.
Quantitative Biological Data
The following table summarizes the in vitro cytotoxicity of the analog MBIC against various breast cancer cell lines and a normal fibroblast cell line. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Non-aggressive breast cancer | 0.73 ± 0.0 | [6] |
| MDA-MB-231 | Aggressive breast cancer | 20.4 ± 0.2 | [6] |
| L-cells | Normal fibroblast | 59.6 ± 2.5 | [6] |
| NIH/3T3 | Non-tumorigenic | 55.0 ± 0.1 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Benzimidazole Derivatives (General Protocol)
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles.
Caption: Workflow for the synthesis and purification of benzimidazole derivatives.
Materials:
-
o-Phenylenediamine derivative
-
Carboxylic acid or aldehyde derivative
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (optional, e.g., HCl)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Thin Layer Chromatography (TLC) equipment
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.
-
Add the carboxylic acid or aldehyde derivative to the solution.
-
If required, add a catalytic amount of acid.
-
Heat the mixture to reflux and maintain for the required reaction time (typically 2-24 hours).
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product. This may involve filtration if a precipitate has formed, or evaporation of the solvent.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the purified compound using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the determination of the cytotoxic effects of a compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cultured cells (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
This compound and its analogs represent a promising class of compounds for medicinal chemistry research, particularly in the development of novel anticancer therapeutics. The provided protocols offer a foundation for the synthesis and biological evaluation of these and similar benzimidazole derivatives. Further investigation into the structure-activity relationships and mechanisms of action of this compound class is warranted to unlock their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 4. banglajol.info [banglajol.info]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Application of Benzimidazole Derivatives as Anticancer Agents: A Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a crucial scaffold in the development of novel anticancer agents. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to various anticancer effects. This document provides detailed application notes on the anticancer properties of benzimidazole derivatives, protocols for key experimental assays, and a summary of their efficacy.
Application Notes
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, making them a versatile class of compounds for cancer therapy.[1] Key mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases and poly(ADP-ribose) polymerase (PARP), and the induction of apoptosis.[1][2]
Certain benzimidazole derivatives, such as mebendazole and albendazole, were initially developed as anthelmintic drugs but have been repurposed for oncology due to their ability to inhibit tubulin polymerization.[1] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
Other derivatives have been specifically designed to target signaling pathways that are frequently dysregulated in cancer. For instance, some benzimidazole compounds are potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[3][4] Additionally, benzimidazole-based PARP inhibitors have shown promise in treating cancers with specific DNA repair deficiencies.[5]
The induction of apoptosis is another key anticancer mechanism of benzimidazole derivatives. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various benzimidazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Imidazole Derivatives | |||||
| 14 | PPC-1 (Prostate) | MTT | 72 | 3.1 | [8] |
| 22 | PPC-1 (Prostate) | MTT | 72 | 4.7 | [8] |
| 14 | U-87 (Glioblastoma) | MTT | 72 | 47.2 | [8] |
| Benzimidazole-Triazole Hybrids | |||||
| 5a | HepG-2 (Liver) | MTT | 48 | ~3.87 | [3] |
| 5a | HCT-116 (Colon) | MTT | 48 | ~8.34 | [3] |
| 5a | MCF-7 (Breast) | MTT | 48 | ~5.57 | [3] |
| 6g | HepG-2 (Liver) | MTT | 48 | ~3.34 | [3] |
| 6g | HCT-116 (Colon) | MTT | 48 | ~10.92 | [3] |
| B-norcholesteryl Benzimidazole Derivatives | |||||
| 7-11 (most) | HeLa (Cervical) | Not Specified | Not Specified | < 10 | [9] |
| 1,2-disubstituted Benzimidazole | |||||
| 2a | A549 (Lung) | Not Specified | 48 | 111.70 | [10] |
| 2a | DLD-1 (Colon) | Not Specified | 48 | 185.30 | [10] |
| 2b | A549 (Lung) | Not Specified | 48 | 176.80 | [10] |
| 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one Derivatives | |||||
| 6b | A549 (Lung) | Not Specified | Not Specified | 0.85 ± 0.07 | [11] |
| 6b | MCF7 (Breast) | Not Specified | Not Specified | 1.90 ± 0.08 | [11] |
| 6a | A549 (Lung) | Not Specified | Not Specified | 1.86 ± 0.19 | [11] |
| 6c | A549 (Lung) | Not Specified | Not Specified | 1.05 ± 0.09 | [11] |
| Benzimidazole Derivative | |||||
| 5 | MCF-7 (Breast) | MTT | Not Specified | 17.8 ± 0.24 (µg/mL) | [12] |
| 5 | DU-145 (Prostate) | MTT | Not Specified | 10.2 ± 1.4 (µg/mL) | [12] |
| 5 | H69AR (Lung) | MTT | Not Specified | 49.9 ± 0.22 (µg/mL) | [12] |
| Benzimidazole Acridine Derivative | |||||
| 8m | SW480 (Colon) | MTT | 48 | 6.77 ± 0.19 | [13] |
| 8m | HCT116 (Colon) | MTT | 48 | 3.33 ± 0.02 | [13] |
| Alkylsulfonyl Benzimidazole Derivatives | |||||
| 23 | MCF-7 (Breast) | xCELLigence | 72 | Potent | [7] |
| 27 | MCF-7 (Breast) | xCELLigence | 72 | Potent | [7] |
| Benzimidazole Derivative | |||||
| SL-9 | DLD-1 (Colon) | MTT | Not Specified | 57.68 | [14] |
| 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole | |||||
| SL-13 | DLD-1 (Colon) | MTT | 72 | 6.093 | [15] |
| Benzimidazole Carboxamide Derivatives | |||||
| 7n | SK-Mel-28 (Melanoma) | Not Specified | Not Specified | 2.55 - 17.89 | [16] |
| 7u | SK-Mel-28 (Melanoma) | Not Specified | Not Specified | 2.55 - 17.89 | [16] |
| Benzimidazole-Benzylidenebenzohydrazide Hybrids | |||||
| 6c | HCT-116, HepG2, MCF-7 | MTT | Not Specified | 7.82 - 21.48 | [17] |
| 6h | HCT-116, HepG2, MCF-7 | MTT | Not Specified | 7.82 - 21.48 | [17] |
| 6i | HCT-116, HepG2, MCF-7 | MTT | Not Specified | 7.82 - 21.48 | [17] |
| 6j | HCT-116, HepG2, MCF-7 | MTT | Not Specified | 7.82 - 21.48 | [17] |
| Substituted (piperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide | |||||
| 6a | MDA-MB-231, MDA-MB-468 (Breast) | MTT | Not Specified | Inhibited viability | [18] |
| 6b | MDA-MB-231, MDA-MB-436, MDA-MB-468 (Breast) | MTT | Not Specified | Significantly inhibited viability | [18] |
| 8a | MDA-MB-468 (Breast) | MTT | Not Specified | Inhibited viability | [18] |
| Compound ID | Target | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrids | |||
| 5a | EGFR | 0.086 | [3] |
| 5a | VEGFR-2 | - | [3] |
| 5a | Topo II | 2.52 | [3] |
| 6g | EGFR | - | [3] |
| 6g | VEGFR-2 | - | [3] |
| 6g | Topo II | - | [3] |
| Benzimidazole-based Derivatives | |||
| 4c | BRAFV600E | 0.20 - 0.85 | [4] |
| 4e | BRAFV600E | 0.20 - 0.85 | [4] |
| Benzimidazole Carboxamide | |||
| 12 | PARP-1 | 0.0063 | [5] |
| Benzimidazole Carboxamide Derivative | |||
| 7n | Tubulin Polymerization | 5.05 ± 0.13 | [16] |
| Benzimidazole-Benzylidenebenzohydrazide Hybrids | |||
| 6h | EGFR, HER2, CDK2, AURKC | Potent | [17] |
| 6i | EGFR, HER2, CDK2, mTOR | Potent | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of benzimidazole derivatives.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[1]
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution, such as DMSO or isopropanol.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.[8]
In Vitro Tubulin Polymerization Assay
Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) or fluorescence. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[2]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a working solution of GTP.[2]
-
Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution. Add serial dilutions of the benzimidazole derivative or control compounds (e.g., nocodazole as a positive inhibitor control, DMSO as a vehicle control).[2]
-
Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.[2]
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[19]
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. The IC50 value can be calculated.[2]
Apoptosis (Annexin V) Assay
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[1]
Protocol:
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative for the desired time.[1]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[1]
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[1]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Cell Cycle Analysis
Principle: This method uses a fluorescent DNA intercalating agent, such as propidium iodide (PI), to stain the cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivative for the desired time period.[11]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[11]
-
Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a cell lysate. In the context of apoptosis, it can be used to measure the expression levels of key apoptotic proteins and their cleavage products, which indicates their activation.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[21]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression or cleavage.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower ATP consumption indicates greater inhibition.[22]
Protocol:
-
Assay Setup: In a 96-well plate, add the purified kinase, its substrate, and serial dilutions of the benzimidazole derivative.[20]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.[20]
-
ATP Detection: Stop the kinase reaction and add a reagent that converts the remaining ATP into a luminescent signal using a luciferase enzyme.[22]
-
Luminescence Measurement: Measure the luminescence using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.[20]
PARP-1 Inhibition Assay
Principle: This assay quantifies the activity of PARP-1 by measuring the consumption of its substrate, NAD+. A common method involves a colorimetric or fluorescent assay to detect the amount of remaining NAD+ after the PARP-1 reaction.[5]
Protocol:
-
Assay Setup: In a 96-well plate, add activated DNA, NAD+, and serial dilutions of the benzimidazole derivative.[5]
-
Enzyme Reaction: Initiate the reaction by adding the PARP-1 enzyme and incubate at room temperature.[5]
-
NAD+ Quantification: Stop the reaction and quantify the amount of remaining NAD+ using a specific detection reagent and a microplate reader.[5]
-
Data Analysis: Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for anticancer benzimidazole derivatives.
Caption: General experimental workflow for evaluating anticancer benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eastjmed.org [eastjmed.org]
- 15. Bozok Journal of Science » Submission » MTT-Based Assessment of the Anticancer Potential of a Known 1,2-Disubstituted Benzimidazole Compound on DLD-1 Cell Line [dergipark.org.tr]
- 16. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. This document details its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole family. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs due to its ability to interact with various biological targets. This specific building block, featuring a methyl ester at the 6-position and a methyl group on one of the imidazole nitrogens, offers synthetic handles for the construction of more elaborate molecules, including potent kinase inhibitors.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| CAS Number | 131020-50-3 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMF, and other common organic solvents |
¹H NMR (DMSO-d₆, 400 MHz): δ 8.23 (s, 1H), 8.01 (s, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.69 (d, J=8.4 Hz, 1H), 3.89 (s, 3H), 3.86 (s, 3H).
¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5, 144.2, 142.8, 138.1, 125.3, 122.9, 119.8, 110.5, 52.3, 31.0.
IR (KBr, cm⁻¹): 3005 (Ar C-H), 2950 (C-H), 1715 (C=O, ester), 1620 (C=N), 1450, 1280.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3,4-diaminobenzoic acid. The general synthetic strategy involves esterification, cyclization to form the benzimidazole core, and subsequent N-methylation.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3,4-diaminobenzoate
-
Materials: 3,4-Diaminobenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).
-
Procedure:
-
To a solution of 3,4-diaminobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Expected Yield: 85-95%.
Step 2: Synthesis of Methyl 1H-benzo[d]imidazole-6-carboxylate
-
Materials: Methyl 3,4-diaminobenzoate, Formic acid.
-
Procedure:
-
A mixture of Methyl 3,4-diaminobenzoate (1.0 eq) and formic acid (5.0 eq) is heated at 100 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried under vacuum.
-
-
Expected Yield: 90-98%.
Step 3: Synthesis of this compound
-
Materials: Methyl 1H-benzo[d]imidazole-6-carboxylate, Methyl iodide (CH₃I), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of Methyl 1H-benzo[d]imidazole-6-carboxylate (1.0 eq) in anhydrous DMF, add a base (e.g., NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at the same temperature.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours and monitor by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: 75-85%.
Application as a Building Block in Complex Molecule Synthesis
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity.
Example Application: Synthesis of a RIPK1 Kinase Inhibitor Intermediate
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis and inflammation, making it an attractive target for the treatment of various inflammatory diseases. The benzimidazole core is a common feature in many RIPK1 inhibitors. The following workflow illustrates the use of this compound in the synthesis of a key intermediate for such inhibitors.
Caption: Workflow for the synthesis of a kinase inhibitor intermediate.
Experimental Protocols
1. Hydrolysis to 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
-
Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, acidify the reaction mixture with 1N HCl to pH 3-4.
-
The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.
-
-
Expected Yield: 90-98%.
2. Amide Coupling Reaction
-
Materials: 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.
-
Procedure:
-
To a solution of 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
-
Expected Yield: 60-80%.
Signaling Pathways and Biological Relevance
The complex molecules synthesized using this compound as a building block often target key signaling pathways implicated in disease. For instance, inhibitors of RIPK1 kinase can modulate the necroptosis pathway, a form of programmed cell death that contributes to inflammation in various diseases such as inflammatory bowel disease, psoriasis, and neurodegenerative disorders.
Caption: Simplified TNF-induced necroptosis pathway and the point of intervention for RIPK1 inhibitors.
By providing a versatile scaffold, this compound enables the development of potent and selective inhibitors that can therapeutically modulate such pathways.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors. The protocols and data presented in these application notes are intended to facilitate the use of this compound in research and drug development endeavors.
Application Note: Experimental Protocols for the Synthesis of N-Sulfonyl Substituted Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and pharmaceutical sciences.[1][2] The fusion of a benzene ring with an imidazole ring creates a scaffold that is present in numerous commercially available drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and proton pump inhibitory effects.[1][3] The incorporation of a sulfonyl group onto the benzimidazole nitrogen (N-sulfonylation) can further enhance or modify these biological properties.[4] This document provides detailed experimental protocols for two primary methods for synthesizing N-sulfonyl substituted benzimidazoles: a traditional two-step approach and a modern one-pot, multi-component reaction.
General Synthetic Strategies
The synthesis of N-sulfonyl substituted benzimidazoles can be broadly categorized into two main pathways:
-
Two-Step Synthesis: This classic approach first involves the formation of the benzimidazole ring, typically through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][4] The resulting benzimidazole is then N-sulfonylated in a second step, usually by reacting it with a substituted sulfonyl chloride in the presence of a base.[4]
-
One-Pot, Multi-Component Synthesis: Modern synthetic methods aim to improve efficiency by combining multiple steps into a single reaction vessel. Copper-catalyzed multi-component reactions (MCRs) have emerged as an elegant strategy, reacting starting materials like terminal alkynes and sulfonyl azides to construct the desired products in a single operation.[5][6]
The general workflows for these synthetic approaches are outlined below.
Caption: General workflows for synthesizing N-sulfonyl benzimidazoles.
Protocol 1: Two-Step Synthesis via SN2 Substitution
This protocol details the synthesis of N-sulfonyl benzimidazoles by first preparing the benzimidazole core, followed by N-sulfonylation. A common method involves the reaction of a pre-formed benzimidazole with a benzene sulfonyl chloride.[4]
3.1. Step A: Synthesis of Benzimidazole Intermediate
This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[2] Using an aldehyde is a common and efficient method.
-
Materials and Reagents:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., ZnFe₂O₄ nano-catalyst, or an acid catalyst like HCl)
-
Solvent (e.g., Ethanol)
-
Ethyl acetate and n-hexane (for TLC)
-
-
Protocol:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) and a substituted aromatic aldehyde (0.1 mol) in ethanol (30 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., ZnFe₂O₄).
-
Irradiate the reaction mixture using an ultrasonic bath for 20-30 minutes. Alternatively, the mixture can be refluxed for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane (7:3) mobile phase.
-
Upon completion, add 10 mL of ethanol and stir the mixture for 5 minutes.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The resulting solid is the crude 2-substituted benzimidazole, which can be purified by recrystallization from ethanol.
-
3.2. Step B: N-Sulfonylation of Benzimidazole
This step involves the reaction of the synthesized benzimidazole with a sulfonyl chloride in the presence of a base.
-
Materials and Reagents:
-
Protocol:
-
Dissolve the 2-substituted benzimidazole (5 mmol) in the chosen solvent (e.g., CH₂Cl₂) in a flask at 0 °C.
-
Add the base (e.g., TEA, 6 mmol).
-
Slowly add the substituted sulfonyl chloride (6 mmol) to the mixture while stirring.[7]
-
Allow the reaction to proceed at 0 °C for 5-10 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-sulfonyl substituted benzimidazole.
-
3.3. Data Presentation
The following table summarizes representative data for this two-step synthetic approach, highlighting the versatility of the substitution patterns.
| Benzimidazole Intermediate | Sulfonyl Chloride | Base/Solvent | Yield (%) | Reference |
| 2-Mercaptobenzimidazole | Substituted Sulfonyl Chlorides | - | Good | [4] |
| Benzimidazole | Benzene Sulfonyl Chloride | DMAP | Good | [4] |
| Aniline-substituted Benzimidazole | Sulfonyl Chloride | TEA/DMF | Good to Excellent | [4] |
Protocol 2: One-Pot Copper-Catalyzed Three-Component Synthesis
This protocol describes a modern, efficient one-pot synthesis of N-sulfonyl amidines, a class of N-sulfonylated compounds, from terminal alkynes, sulfonyl azides, and sulfonyl hydrazines.[6] A similar strategy can be adapted for benzimidazoles using N-substituted o-phenylenediamines.[5]
-
Principle: This method relies on a copper-catalyzed reaction that generates a reactive ketenimine intermediate from a terminal alkyne and a sulfonyl azide. This intermediate is then trapped in situ by a nucleophile (in this case, the amino group of an o-phenylenediamine derivative) to form the final product through cyclization.[5][6]
Caption: Key steps in the copper-catalyzed multi-component reaction.
-
Materials and Reagents:
-
N-substituted o-phenylenediamine (e.g., N-(2-aminophenyl)benzamide) (0.5 mmol)
-
Terminal alkyne (e.g., ethynylbenzene) (1.2 eq.)
-
Sulfonyl azide (e.g., tosylazide) (1.2 eq.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Base (e.g., Triethylamine, Et₃N) (1.2 eq.)
-
Solvent (e.g., Toluene or Chloroform) (3 mL)
-
-
Protocol:
-
To a stirred solution of N-substituted o-phenylenediamine (1a, 0.5 mmol), CuI (10 mol%), and Et₃N (1.2 eq.) in the solvent (3 mL), add the terminal alkyne (2a, 1.2 eq.) and the sulfonyl azide (3a, 1.2 eq.).[6]
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or 80 °C) for the required time (e.g., 3.5 h).[5][6]
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
4.1. Data Presentation
The following table summarizes results from a copper-catalyzed synthesis of 1,2-substituted benzimidazoles, where the sulfonyl group is eliminated during cyclization, demonstrating a related powerful one-pot methodology.
| N-substituted o-phenylenediamine | Terminal Alkyne | Product Yield (%) | Reference |
| N-(2-aminophenyl)benzamide | Ethynylbenzene | 73 | [5] |
| N-(2-aminophenyl)-4-methylbenzamide | Ethynylbenzene | 90 | [5] |
| N-(2-aminophenyl)benzamide | 1-Ethynyl-4-bromobenzene | 80 | [5] |
Characterization
The synthesized N-sulfonyl substituted benzimidazoles should be characterized using standard spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the presence of protons and carbons in their expected chemical environments.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups, such as the S=O stretching bands of the sulfonyl group (typically around 1350 and 1160 cm⁻¹) and C=N stretching of the imidazole ring.[5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized compound, confirming its elemental composition and molecular formula.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 6. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including anticancer, anthelmintic, and antiviral properties.[1][2] The structural versatility of the benzimidazole scaffold allows for modifications that can target various biological macromolecules, making it a "privileged structure" in drug discovery.[3][4] A critical step in the preclinical evaluation of novel benzimidazole-based drug candidates is the assessment of their cytotoxic potential. In vitro cytotoxicity assays are fundamental tools for this purpose, providing a rapid, cost-effective, and reproducible means to determine a compound's effect on cell viability and proliferation.[5]
These application notes provide a comprehensive overview of standard in vitro protocols for evaluating the cytotoxicity of benzimidazole derivatives. The methodologies detailed herein are essential for preliminary screening, establishing dose-response relationships, and elucidating mechanisms of action.
Common Mechanisms of Benzimidazole Cytotoxicity
Benzimidazole derivatives exert their cytotoxic effects through multiple mechanisms, often targeting key cellular processes essential for cancer cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and development.
-
Tubulin Polymerization Inhibition : A primary mechanism for many benzimidazole compounds is the disruption of microtubule dynamics.[3] By binding to tubulin, they inhibit its polymerization into microtubules, which are critical components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[3][6]
-
Topoisomerase Inhibition : Certain benzimidazole derivatives can interfere with the function of topoisomerase enzymes (Topo I and Topo II), which are vital for managing DNA topology during replication and transcription.[1][7] Inhibition of these enzymes leads to DNA damage and cell death.
-
Kinase Inhibition : The dysregulation of protein kinases is a hallmark of cancer. Some benzimidazoles have been designed to inhibit oncogenic kinases, such as cyclin-dependent kinases (CDKs) or those involved in the PI3K/AKT and MAPK signaling pathways, thereby arresting the cell cycle and reducing cancer cell survival.[3]
-
Induction of Apoptosis : Ultimately, many of the pathways affected by benzimidazoles converge on the induction of apoptosis, or programmed cell death.[8][9] This can be triggered by various cellular stresses, including microtubule disruption and DNA damage. Apoptosis is often characterized by the activation of caspases, a family of proteases that execute the cell death program.[9]
Experimental and Data Analysis Workflow
A generalized workflow for the in vitro cytotoxicity screening of novel benzimidazole compounds is essential for systematic evaluation. The process begins with compound preparation and cell culture, proceeds through viability assays, and concludes with data analysis to determine key metrics like the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Derivatization of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is a key intermediate that offers multiple points for chemical modification, making it an excellent starting point for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides detailed protocols for the derivatization of this core structure and presents a framework for organizing the resulting biological data.
Derivatization Strategies
The derivatization of this compound can be systematically approached by modifying three key positions: the carboxylate group at C6, the N1-methyl group, and the aromatic core of the benzimidazole.
A general workflow for the synthesis and evaluation of derivatives is outlined below.
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Experimental Protocols
Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
Amide Coupling
This protocol outlines the synthesis of a diverse library of amides from the carboxylic acid intermediate.
Materials:
-
1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
-
Various primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Cross-Coupling for Core Modification
This protocol describes the introduction of aryl or heteroaryl substituents onto the benzimidazole core, which requires prior halogenation (e.g., bromination) of the scaffold.
Materials:
-
Halogenated 1-methyl-1H-benzo[d]imidazole-6-carboxylate derivative (e.g., bromo-derivative)
-
Various aryl/heteroaryl boronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (2M aqueous solution)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the halogenated benzimidazole derivative (1.0 eq) and the boronic acid (1.5 eq) in a mixture of toluene and ethanol (4:1), add 2M aqueous sodium carbonate (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation for SAR Studies
Quantitative data from biological screening should be organized in a clear and structured manner to facilitate the analysis of structure-activity relationships. The following table is a representative example of how to present cytotoxicity data for a series of hypothetical derivatives.
| Compound ID | R1 (Amide Substitution) | R2 (Core Substitution) | GI50 (µM) vs. Cancer Cell Line A[1] |
| Parent | -OCH₃ | H | > 50 |
| 1a | -NH-CH₂-Ph | H | 15.2 |
| 1b | -NH-CH₂(4-Cl-Ph) | H | 8.5 |
| 1c | -NH-CH₂(4-OCH₃-Ph) | H | 12.1 |
| 2a | -OCH₃ | 4-Phenyl | 25.6 |
| 2b | -OCH₃ | 4-(4-F-Phenyl) | 18.3 |
Signaling Pathway Visualization
Benzimidazole derivatives have been shown to target various cellular pathways. For instance, some derivatives act as inhibitors of Aurora kinases, which are key regulators of cell division.[2] Understanding the target pathway is crucial for rational drug design.
Caption: Simplified signaling pathway of Aurora Kinase A and its inhibition by a benzimidazole derivative.
Conclusion
This application note provides a comprehensive guide for the systematic derivatization of this compound and the subsequent evaluation of its derivatives for SAR studies. The detailed protocols and data presentation guidelines offer a robust framework for researchers engaged in the discovery and optimization of novel benzimidazole-based therapeutic agents. The visualization of experimental workflows and biological pathways further aids in the rational design of new and more potent drug candidates.
References
Application Notes and Protocols for the Analytical Characterization of Benzimidazole Synthesis Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The successful synthesis of these compounds is critically dependent on rigorous analytical characterization to confirm their structure, purity, and integrity. This document provides detailed application notes and protocols for the primary analytical techniques used to characterize newly synthesized benzimidazole products.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Purification
Application Note: HPLC is an indispensable technique for determining the purity of synthesized benzimidazole derivatives and for their purification. Reversed-phase HPLC (RP-HPLC) is the most common method used. Due to the nitrogen-containing heterocyclic nature of benzimidazoles, careful method development, often involving pH modifiers in the mobile phase, is necessary to achieve sharp, symmetrical peaks.[2] The technique can be scaled from analytical to preparative for isolating high-purity material.[3]
Experimental Protocol: Analytical RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column Selection: A C8 or C18 reversed-phase column is typically suitable. For more polar benzimidazoles, an aqueous C18 or a column with low silanol activity may be required.[2][4]
-
Mobile Phase Preparation: Prepare a binary mobile phase system.
-
Sample Preparation: Accurately weigh and dissolve the benzimidazole product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5-20 µL.[5]
-
Column Temperature: 30 °C or ambient.[5]
-
Detection: Monitor at wavelengths relevant to the benzimidazole chromophore, typically between 254 nm and 288 nm.[4]
-
Elution: Start with a gradient elution (e.g., 10% to 90% B over 20 minutes) to determine the optimal separation conditions. An isocratic method can be developed for routine analysis once conditions are optimized.
-
-
Data Analysis: Assess the purity of the product by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Data Presentation: HPLC Conditions for Benzimidazole Derivatives
| Compound Class | Column | Mobile Phase | Detection Wavelength | Reference |
| Antiparasitic Benzimidazoles | Nucleosil C8 | Gradient of Acetonitrile / Water / H₃PO₄ (pH 4.5) | 254 nm & 288 nm | [4][6] |
| General Imidazoles | C18 | Acetonitrile / 0.1% o-Phosphoric acid (aq) (70:30) | Not Specified | [2] |
| 2-Aminoimidazole | Newcrom R1 (C18 equivalent) | Acetonitrile / Water with 0.1% Phosphoric Acid | 210 nm | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Application Note: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of benzimidazole derivatives.[1] ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[7] Key diagnostic signals in ¹H NMR include the N-H proton, which typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆), and the aromatic protons, whose coupling patterns reveal the substitution on the benzene ring.[1] Tautomerism in the benzimidazole ring can sometimes lead to broadened signals for carbons C4/C7 and C3a/C7a.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified benzimidazole derivative.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often preferred as it effectively dissolves many benzimidazoles and allows for the clear observation of the N-H proton.[1]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR.
-
Shim the instrument to ensure magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.
-
-
Data Acquisition and Processing:
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
-
Spectral Interpretation:
Data Presentation: Typical NMR Chemical Shifts (δ) for Benzimidazole Derivatives
| Nucleus | Proton/Carbon Type | Typical Chemical Shift (ppm) | Solvent | Reference |
| ¹H | N-H (Imidazole Ring) | 12.0 - 13.6 (often broad) | DMSO-d₆ | [1] |
| Aromatic (Benzene Ring) | 7.10 - 8.30 | DMSO-d₆ | [1][7][9] | |
| C2-H | ~8.1 (in some derivatives) | Not Specified | [10] | |
| ¹³C | C2 (N=C-N) | 149 - 154 | DMSO-d₆ | [7][11] |
| C3a / C7a (Bridgehead) | 132 - 140 | DMSO-d₆ | [8][11] | |
| C4 / C7 | 105 - 120 | DMSO-d₆ | [8][11] | |
| C5 / C6 | 122 - 130 | DMSO-d₆ | [7][8] |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Application Note: Mass spectrometry is essential for confirming the molecular weight of the synthesized benzimidazole product. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the exact mass of the molecule, which is used to confirm its elemental composition with high accuracy.[7] The fragmentation patterns observed in the mass spectrum, particularly with techniques like Electron Impact (EI-MS), can offer additional structural information.[12][13] A common fragment observed is the protonated molecule [M+H]⁺ in ESI positive ion mode.[7]
Experimental Protocol: ESI-HRMS
-
Sample Preparation:
-
Prepare a stock solution of the purified benzimidazole derivative in a high-purity solvent compatible with ESI (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.[7]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
To promote protonation for positive ion mode analysis, add a small amount of an acid (e.g., 0.1% formic acid).[7]
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution directly or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Determine the experimental mass-to-charge ratio (m/z) of the molecular ion.
-
Compare the experimental m/z value to the theoretical m/z value calculated for the expected elemental formula. The mass difference should be within a few parts per million (ppm) for confirmation.
-
Data Presentation: Mass Spectrometry Data for Benzimidazole Derivatives
| Compound Example | Formula | Ionization Mode | Observed Ion | Reference |
| 2-(benzylthio)-1H-benzimidazole | C₁₄H₁₂N₂S | ESI (+) | [M+H]⁺ | [7] |
| 2-(4-methoxyphenyl)-1H-benzimidazole | C₁₄H₁₂N₂O | LCMS | [M+H]⁺ | [9] |
| 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole | C₁₉H₂₁FN₄ | EI-MS | [M]⁺ | [11] |
Complementary Analytical Techniques
Application Note: In addition to the primary techniques, several other methods provide valuable complementary information for a comprehensive characterization of benzimidazole products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups. Characteristic vibrations for benzimidazoles include N-H stretching (~3000-3400 cm⁻¹), C=N stretching (~1580-1670 cm⁻¹), and aromatic C-H stretching (~3100 cm⁻¹).[9][14]
-
X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions.[15][16] This technique is the gold standard for structural confirmation but requires a single, high-quality crystal.
-
UV-Vis Spectroscopy: Characterizes the electronic absorption properties of the benzimidazole core. Benzimidazoles typically exhibit strong absorption bands in the UV region, often around 245 nm, 271 nm, and 278 nm, corresponding to π-π* transitions of the aromatic system.[17][18]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the sample. The experimental values should match the theoretical values calculated from the proposed molecular formula, typically within a ±0.4% margin.[9][11]
Data Presentation: Complementary Spectroscopic Data
| Technique | Feature | Typical Range / Value | Reference |
| FTIR | N-H Stretch | 3000 - 3400 cm⁻¹ | [9][19] |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | [9] | |
| C=N Stretch | 1588 - 1670 cm⁻¹ | [9][14] | |
| UV-Vis | π → π* Transitions | 245 nm, 271 nm, 278 nm | [17] |
Visualizations: Workflows and Logical Relationships
Diagram 1: Experimental Workflow for Benzimidazole Characterization
Caption: Workflow for the purification and characterization of benzimidazole products.
Diagram 2: Relationship Between Analytical Techniques and Information Provided
Caption: Information derived from key analytical techniques for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalijdr.com [journalijdr.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. BiblioBoard [openresearchlibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in Nonlinear Optical Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Synthesis of Benzimidazole-6-carboxylate Derivatives
The synthesis of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates typically involves a multi-step process. A general synthetic pathway is outlined below, based on established methodologies.[2][3]
Protocol: Synthesis of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates[2][3]
-
Esterification: 3,4-diaminobenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to produce methyl 3,4-diaminobenzoate.
-
Intermediate Formation: The resulting methyl 3,4-diaminobenzoate is then reacted with a substituted benzaldehyde. This reaction can be carried out in chloroform with nickel acetate or in dimethylformamide (DMF) with sodium meta-bisulphite to form the 2-substituted benzimidazole intermediate.[2]
-
N-arylsulfonylation: The intermediate is then treated with a substituted arylsulfonyl chloride in the presence of a base like sodium hydride in tetrahydrofuran (THF) to yield the final N-1-sulfonyl substituted derivative.[3]
Caption: General synthetic workflow for benzimidazole-6-carboxylates.
II. Characterization of Benzimidazole Derivatives
Structural confirmation of the synthesized compounds is crucial. The following spectroscopic techniques are routinely employed.
Protocol: Spectroscopic Characterization[2][3]
-
FT-IR Spectroscopy: To identify the functional groups present in the molecule. Key vibrational bands to look for include C-H stretching (aliphatic and aromatic), C=O stretching of the ester group, C=N stretching of the imidazole ring, and C=C aromatic ring stretching.[3]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, number of protons and carbons, and their chemical environments. The characteristic signals for the methyl ester protons and carbonyl carbon are key indicators.[2][3]
-
UV-Vis Spectroscopy: To determine the electronic absorption properties of the compounds. The absorption spectra are typically recorded in a suitable solvent like chloroform.[2][4]
III. Computational Investigation of NLO Properties
Density Functional Theory (DFT) is a powerful tool for predicting and understanding the NLO properties of molecules.[2][3][4][5]
Protocol: DFT Calculations[2][4]
-
Geometry Optimization: The molecular geometry of the compound is optimized using a suitable DFT functional (e.g., CAM-B3LYP, M06) and basis set (e.g., 6-311G(d,p)).[4]
-
Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum.
-
NLO Property Calculation: The electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated at the same level of theory. The total first hyperpolarizability (β_tot) is a key parameter for evaluating the second-order NLO response.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A smaller HOMO-LUMO energy gap is often associated with a larger NLO response.[6]
Caption: Workflow for computational NLO property analysis using DFT.
IV. Experimental Evaluation of NLO Properties
Experimental validation of the NLO properties is essential. The following are standard techniques for characterizing second- and third-order NLO materials.
Protocol: Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Powder Technique)[7]
This technique is used to evaluate the second-order NLO efficiency of a material in powder form.
-
Sample Preparation: The synthesized crystalline compound is ground into a fine powder and sieved to ensure a uniform particle size.
-
Laser Source: A high-intensity pulsed laser, typically an Nd:YAG laser (1064 nm), is used as the fundamental light source.
-
Measurement: The fundamental laser beam is directed onto the powdered sample. The intensity of the frequency-doubled light (at 532 nm) generated by the sample is measured using a photomultiplier tube.
-
Comparison: The SHG efficiency is determined by comparing the intensity of the generated green light with that from a standard reference material, such as potassium dihydrogen phosphate (KDP).
Protocol: Z-Scan Technique for Third-Order NLO Properties[8]
The Z-scan technique is employed to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (γ).
-
Sample Preparation: The compound is dissolved in a suitable solvent to prepare a solution of known concentration. The solution is placed in a cuvette.
-
Experimental Setup: A laser beam is focused onto the sample, which is mounted on a translation stage that allows it to be moved along the z-axis (the direction of laser propagation).
-
Closed-Aperture Z-scan: An aperture is placed before the detector. The transmittance through the aperture is measured as the sample is moved through the focal point. This provides information about the nonlinear refractive index (γ).
-
Open-Aperture Z-scan: The aperture is removed, and the total transmittance is measured as a function of the sample's position. This measurement is sensitive to the nonlinear absorption coefficient (β).
V. Quantitative Data for Related Benzimidazole Derivatives
The following table summarizes the calculated NLO properties for a series of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates (compounds 2a-2e ) from the literature.[3] These values provide a benchmark for the expected NLO response of similar compounds.
| Compound | Dipole Moment (μ) [D] | Linear Polarizability (⟨α⟩) [x 10⁻²³ esu] | First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu] |
| 2a | 4.15 | 4.198 | 5.379 |
| 2b | 7.49 | 4.331 | 7.49 |
| 2c | 6.24 | 4.760 | 6.24 |
| 2d | 2.33 | 4.287 | 2.33 |
| 2e | 3.04 | 5.379 | 3.04 |
| Data obtained from DFT calculations at the M06/6-311G(d,p) level of theory.[3] |
VI. Structure-Property Relationships
The NLO properties of benzimidazole derivatives are strongly influenced by their molecular structure. The presence of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer, leading to a larger hyperpolarizability.[1] In the case of the studied benzimidazole-6-carboxylates, the sulfonyl group acts as an electron acceptor.[2] The nature and position of substituents on the aryl rings can be systematically varied to tune the NLO response.[5] A smaller HOMO-LUMO gap generally correlates with a higher NLO activity.[6]
Caption: Relationship between molecular structure and NLO properties.
Conclusion
The investigation of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and its derivatives for nonlinear optical applications is a promising area of research. The protocols and data presented here provide a solid foundation for the synthesis, characterization, and evaluation of these materials. By combining computational predictions with experimental validations, researchers can systematically design and develop novel benzimidazole-based materials with tailored NLO properties for advanced photonic and optoelectronic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate for improved yields and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, which typically proceeds in two main stages:
-
Cyclization: Formation of Methyl 1H-benzo[d]imidazole-6-carboxylate from Methyl 3,4-diaminobenzoate.
-
N-Methylation: Introduction of the methyl group onto the imidazole nitrogen to yield the final product.
FAQ 1: Low Yield in the Cyclization Step
Question: I am experiencing low yields during the formation of Methyl 1H-benzo[d]imidazole-6-carboxylate from Methyl 3,4-diaminobenzoate. What are the potential causes and solutions?
Answer: Low yields in this step often stem from incomplete reaction, side reactions, or degradation of the starting material or product. Consider the following troubleshooting steps:
-
Purity of Starting Material: Ensure that the Methyl 3,4-diaminobenzoate is pure and free from residual acids or other impurities from its synthesis. Impurities can interfere with the cyclization reaction.
-
Reaction Conditions: The choice of reagent for the C2 carbon of the imidazole ring and the reaction conditions are critical.
-
Using Formic Acid: Refluxing in formic acid is a common method. Ensure a sufficient excess of formic acid is used to drive the reaction to completion.
-
Using Triethyl Orthoformate: This reagent can lead to cleaner reactions. The reaction is typically heated to drive off the ethanol byproduct. Ensure the reaction temperature is adequate for this purpose.
-
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the diamino compound, which can be a source of colored impurities and lower yield.
FAQ 2: Difficulty in the N-Methylation Step - Low Yield and Side Products
Question: My N-methylation of Methyl 1H-benzo[d]imidazole-6-carboxylate is resulting in a low yield of the desired product and the formation of a significant byproduct. How can I optimize this step?
Answer: The primary challenges in the N-methylation step are typically incomplete reaction and over-methylation, leading to the formation of a 1,3-dimethylbenzimidazolium salt.[1]
-
Choice of Base and Solvent: A suitable base is required to deprotonate the benzimidazole nitrogen, making it nucleophilic. The choice of a dry, aprotic solvent is crucial as protic solvents can quench the benzimidazole anion.[1]
-
Common Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base often used for this purpose. Potassium carbonate (K₂CO₃) is a milder and often effective alternative.
-
Recommended Solvents: Dry N,N-dimethylformamide (DMF) or acetonitrile are good solvent choices.
-
-
Stoichiometry of the Methylating Agent: This is a critical parameter to control.
-
To minimize the formation of the quaternary ammonium salt, use the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a controlled stoichiometric amount, typically between 1.0 and 1.2 equivalents relative to the benzimidazole.[1]
-
Adding the methylating agent slowly to the reaction mixture can help prevent localized high concentrations that favor over-methylation.[1]
-
-
Reaction Temperature: The reaction temperature should be optimized. While some reactions may require heating to proceed at a reasonable rate, lower temperatures can help to minimize the formation of side products.
FAQ 3: Purification Challenges
Question: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective. The polarity of the eluent should be gradually increased to first elute the less polar impurities, followed by the product, and finally the more polar starting material and byproducts.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Monitoring the Purification: Thin Layer Chromatography (TLC) is an essential tool to monitor the separation during column chromatography and to check the purity of the fractions.
Data Presentation
The following tables summarize reaction conditions that can influence the yield of the key steps in the synthesis.
Table 1: Comparison of Conditions for Cyclization of Methyl 3,4-diaminobenzoate
| C1 Source | Catalyst/Additive | Solvent | Temperature | Typical Yield | Reference |
| Formic Acid | None | Formic Acid | Reflux | Moderate to Good | [2] |
| Triethyl Orthoformate | None | None or High-boiling solvent | ~130 °C | Good | [3][4] |
| Benzaldehyde | Nickel Acetate | Chloroform | N/A | N/A | [5] |
| Various Aldehydes | Sodium Metabisulfite | Ethanol/Water | Reflux | 60-78% | [2] |
Note: Yields for benzaldehyde and other aldehydes are for the synthesis of 2-substituted benzimidazoles and are provided for context on cyclization catalysts.
Table 2: Key Parameters for Optimizing N-Methylation of Benzimidazoles
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | Stronger bases can lead to faster deprotonation but may increase side reactions if not controlled. |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., DMF, Acetonitrile) | Aprotic solvents are preferred to avoid quenching the benzimidazole anion.[1] |
| Methylating Agent Stoichiometry | > 1.5 equivalents | 1.0 - 1.2 equivalents | Using a slight excess minimizes unreacted starting material, while a large excess promotes over-methylation.[1] |
| Temperature | Elevated Temperature | Room Temperature or Below | Higher temperatures can increase reaction rate but may also increase the rate of side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-benzo[d]imidazole-6-carboxylate
This protocol describes the cyclization of Methyl 3,4-diaminobenzoate using triethyl orthoformate.
-
Materials:
-
Methyl 3,4-diaminobenzoate
-
Triethyl orthoformate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine Methyl 3,4-diaminobenzoate (1 equivalent) and triethyl orthoformate (1.5 - 2 equivalents).
-
Heat the reaction mixture at approximately 130 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess triethyl orthoformate can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Protocol 2: Synthesis of this compound
This protocol details the N-methylation of Methyl 1H-benzo[d]imidazole-6-carboxylate.
-
Materials:
-
Methyl 1H-benzo[d]imidazole-6-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of Methyl 1H-benzo[d]imidazole-6-carboxylate (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between methylating agent stoichiometry and product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. Column chromatography is particularly useful for separating the desired product from regioisomers and other closely related impurities. Recrystallization is a good subsequent step for achieving high purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities may include:
-
Unreacted starting materials: Such as methyl 3,4-diaminobenzoate or the N-methylated precursor if the benzimidazole ring formation is incomplete.
-
Regioisomers: Specifically, Methyl 3-methyl-3H-benzo[d]imidazole-5-carboxylate, which can form during the N-methylation step.
-
Over-methylated byproducts: Formation of a quaternary ammonium salt if the methylation is too aggressive.
-
Byproducts from side reactions: Depending on the synthetic route, other related benzimidazole derivatives could be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the separation of your target compound from impurities. The spots can be visualized under UV light.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Suggestion |
| Product loss during workup | Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. |
| Incomplete reaction | Monitor the reaction by TLC to ensure all starting material is consumed before proceeding to purification. |
| Suboptimal chromatography conditions | Optimize the solvent system for column chromatography to achieve better separation and reduce product loss in mixed fractions. |
| Product precipitation during column chromatography | If the product is poorly soluble in the eluent, it may precipitate on the column. Try a more polar solvent system or load the sample onto the column using a minimal amount of a stronger solvent. |
| Improper recrystallization solvent | The chosen solvent may be too good, leading to low recovery. Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of impurities | The polarity of the eluent may be too high, causing impurities to travel with your product. Try a less polar solvent system or a shallower gradient. |
| Overloading the column | Too much crude material on the column will lead to poor separation. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Presence of a regioisomer | Regioisomers can have very similar polarities. A slow, shallow gradient during column chromatography is often necessary to separate them. High-performance liquid chromatography (HPLC) may be required for complete separation. |
Issue 3: Oily Product Instead of a Solid After Purification
| Potential Cause | Troubleshooting Suggestion |
| Residual solvent | Ensure the purified product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Presence of a low-melting impurity | The product may be contaminated with an impurity that is preventing crystallization. Attempting a different purification technique, such as recrystallization from a different solvent system, may help. |
| Product is inherently an oil or low-melting solid | Confirm the expected physical state of your compound. If it is indeed an oil, purification should focus on achieving high purity in that form. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20-50%).
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of this compound to achieve high purity.
Materials:
-
Partially purified this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table can be used to record and compare the results of different purification techniques.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/NMR) | Notes |
| Column Chromatography | Eluent system, gradient details | ||||
| Recrystallization | Solvent(s) used, temperature profile | ||||
| Method A + Method B | Combination of methods |
Visualizations
Overcoming challenges in the N-methylation of benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low to no yield of the desired N-methylated product.
Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer: Low yields in benzimidazole N-methylation can stem from several factors. Firstly, ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction. The choice of base is critical; a base
Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate solubility problems in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in organic solvents.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving this compound due to its chemical structure. The benzimidazole core, while containing nitrogen atoms, is largely hydrophobic, which can lead to poor solubility in a range of organic solvents.[1] This guide provides a systematic approach to overcoming these challenges.
Solubility Profile
The following table summarizes the expected solubility of this compound in common organic solvents based on general principles of organic chemistry and data for structurally similar compounds. "Like dissolves like" is a key principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[2]
| Solvent | Polarity (Dielectric Constant) | Expected Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | High | Recommended for creating high-concentration stock solutions (e.g., 10-30 mM).[1] Ensure the compound is fully dissolved before further dilution. |
| Dimethylformamide (DMF) | 38.3 | High | A good alternative to DMSO with a slightly lower boiling point.[2] |
| Methanol | 32.7 | Moderate to Low | May require heating or sonication to achieve desired concentration. The presence of the polar ester group may aid solubility. |
| Ethanol | 24.5 | Moderate to Low | Similar to methanol, solubility may be limited. |
| Acetonitrile | 37.5 | Low | Often used in reverse-phase HPLC, but may not be a suitable primary solvent for dissolution.[3] |
| Dichloromethane (DCM) | 9.1 | Low | The non-polar nature of DCM may not be ideal for the polar functionalities of the molecule. |
| Ethyl Acetate | 6.0 | Low | May have limited success in dissolving the compound. |
| Hexane | 1.9 | Very Low | Unlikely to be an effective solvent due to its non-polar nature. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine a suitable solvent for your compound.
-
Preparation : Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several clean vials.
-
Solvent Addition : To each vial, add a measured volume of a different organic solvent (e.g., 100 µL) from the list above.
-
Observation : Agitate the vials at room temperature (e.g., using a vortex mixer) for 1-2 minutes. Visually inspect for dissolution.
-
Heating : If the compound does not dissolve, gently warm the vial to approximately 40-50°C. Caution : Use a well-ventilated fume hood, especially with volatile solvents.
-
Sonication : If the compound is still not dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Documentation : Record your observations for each solvent, noting the solvent, approximate concentration, and conditions required for dissolution.
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing : Accurately weigh the desired amount of this compound.
-
Solvent Addition : Add the appropriate volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution : Vortex the solution thoroughly. Gentle warming (37°C) for 10-15 minutes can aid in dissolving the compound.[1]
-
Inspection : Visually confirm that all solid has dissolved and the solution is clear.
-
Storage : Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C) to prevent degradation and absorption of water.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in my desired organic solvent for my reaction. What should I do?
A1: If you are facing solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solvent can increase the solubility of your compound. However, be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Use a Co-solvent: Adding a small amount of a more powerful solvent, like DMSO or DMF, to your primary solvent can significantly improve solubility.[1] Start with a small percentage (e.g., 1-5%) and gradually increase if necessary.
-
Sonication: An ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Change the Solvent: If the above methods fail, you may need to select a different solvent for your reaction. Refer to the solubility table to choose a solvent with a more appropriate polarity.
Q2: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my biological assay. How can I prevent this?
A2: This is a common issue when transitioning from a high-concentration organic stock solution to an aqueous environment. Here are some strategies:
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize its effect on the biological system.
-
Use Co-solvents in the Buffer: Incorporating a water-miscible organic co-solvent (e.g., ethanol, methanol) at a low percentage (1-5%) in your final assay buffer can help maintain the compound's solubility.[1]
-
pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent due to the presence of basic nitrogen atoms.[1] Adjusting the pH of your aqueous buffer may improve solubility. For a weakly basic compound, a slightly acidic pH might increase solubility.
-
Use of Surfactants or Cyclodextrins: In some cases, non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to encapsulate the compound and improve its aqueous solubility.[3]
Q3: I observe a precipitate in my DMSO stock solution after storing it in the freezer. Is it still usable?
A3: A precipitate in your frozen DMSO stock solution is likely due to the compound crashing out of solution at low temperatures. In most cases, the stock solution is still usable. Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the precipitate.[1] Always ensure the solution is clear before making any dilutions.
Q4: Can I use solvents like acetone or ethyl acetate to dissolve my compound?
A4: While you can test these solvents, their lower polarity makes them less likely to be effective for dissolving this compound compared to highly polar aprotic solvents like DMSO and DMF. However, for certain applications like thin-layer chromatography (TLC), a solvent mixture including ethyl acetate might be suitable as part of the mobile phase.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Managing Stability and Degradation of Benzimidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability and degradation of benzimidazole compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of benzimidazole compounds?
A1: Benzimidazole compounds are susceptible to several factors that can lead to their degradation. The most common are:
-
Hydrolysis: The stability of many benzimidazoles is pH-dependent. They can undergo hydrolysis under acidic or alkaline conditions. For example, lansoprazole is highly sensitive to acidic conditions, which is integral to its mechanism of action but also a stability concern.[1][2]
-
Oxidation: Functional groups on the benzimidazole scaffold can be prone to oxidation. A common example is the sulfide group in albendazole, which can be oxidized to albendazole sulfoxide and then to albendazole sulfone.[3]
-
Photodegradation: Many benzimidazole solutions are highly sensitive to light.[4] Exposure to UV or ambient light can cause significant degradation. It is crucial to prepare and store solutions of photosensitive benzimidazoles in amber vials or containers wrapped in aluminum foil.[4]
-
Temperature: Elevated temperatures can accelerate degradation processes. However, many benzimidazoles are relatively stable in their solid form at higher temperatures.[4]
Q2: My benzimidazole compound is precipitating out of my DMSO stock solution. What is causing this and how can I prevent it?
A2: Precipitation from a DMSO stock solution is a common issue, often caused by the hygroscopic (moisture-absorbing) nature of DMSO. When DMSO absorbs water from the atmosphere, the solubility of poorly water-soluble benzimidazoles can decrease, leading to precipitation.
Prevention Strategies:
-
Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.
-
Proper Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to air and moisture. Storage at -20°C or -80°C is recommended for long-term stability.[5]
-
Work Quickly: When thawing and using an aliquot, allow it to come to room temperature before opening and use it promptly. Avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent results in my experiments. Could this be due to compound degradation?
A3: Yes, inconsistent results are a common consequence of compound degradation. If your benzimidazole compound is degrading during the experiment, its effective concentration will decrease over time, leading to variability in your data. It is crucial to ensure the stability of your compound under your specific experimental conditions.
Q4: How can I protect my light-sensitive benzimidazole compound during experiments?
A4: To protect photosensitive benzimidazoles:
-
Work in a dimly lit area or under yellow light.
-
Use amber-colored vials or wrap your tubes and plates in aluminum foil.
-
Prepare solutions fresh and use them immediately whenever possible.
-
If experiments are long, consider running a parallel control in the dark to quantify the extent of photodegradation.
Q5: Can excipients in my formulation affect the stability of my benzimidazole compound?
A5: Yes, excipients can significantly impact the stability of the active pharmaceutical ingredient (API). Chemical interactions between the drug and excipients can lead to increased degradation. For example, albendazole has shown incompatibility with magnesium stearate, especially in the presence of heat and moisture, leading to degradation. It is essential to conduct drug-excipient compatibility studies during formulation development.[2]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Guide 1: Unexpected Degradation of Benzimidazole Compound in Solution
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis | - Check the pH of your solution. Benzimidazoles can be unstable in strongly acidic or basic conditions. - Adjust the pH to a neutral range if compatible with your experiment. - Run a time-course experiment at different pH values to determine the optimal stability range. |
| Oxidation | - Ensure your solvents are deoxygenated. - Avoid exposure to atmospheric oxygen for extended periods. - Consider adding an antioxidant to your solution if it does not interfere with your assay. | |
| Photodegradation | - Protect your solution from light at all times by using amber vials or wrapping containers in foil. - Prepare solutions fresh before use. - Run a dark control to confirm light sensitivity. | |
| Appearance of multiple new peaks in the chromatogram. | Formation of Degradation Products | - Use LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may indicate oxidation). - Compare the retention times and mass spectra with known degradation products from the literature. |
| Variability in degradation rates between experiments. | Inconsistent Experimental Conditions | - Ensure precise control of temperature, pH, and light exposure in all experiments. - Use freshly prepared, high-purity solvents and reagents. |
Guide 2: Poor Reproducibility in Biological Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values or other biological readouts. | Compound Instability in Assay Medium | - Assess the stability of your benzimidazole compound in the specific cell culture medium or buffer used for your assay over the duration of the experiment. - Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the time the compound spends in the incubator before analysis. |
| Precipitation in Aqueous Medium | - Many benzimidazoles have low aqueous solubility. When diluting a DMSO stock into an aqueous buffer, ensure rapid and thorough mixing. - Keep the final DMSO concentration low (typically ≤0.5%). | |
| Loss of biological activity over time. | Degradation to Inactive Products | - Characterize the degradation products to determine if they are biologically active. For example, albendazole is metabolized to the active albendazole sulfoxide, but further oxidation to albendazole sulfone results in an inactive compound.[6] |
Quantitative Data on Benzimidazole Degradation
The following tables summarize quantitative data on the degradation of common benzimidazole compounds under various stress conditions.
Table 1: Forced Degradation of Lansoprazole
| Stress Condition | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis (0.1 M HCl) | Significant | DP-1, DP-2, DP-3 | [7] |
| Base Hydrolysis (0.1 M NaOH) | Significant | DP-4 | [7] |
| Neutral Hydrolysis | Significant | DP-5 | [7] |
| Oxidation (H₂O₂) | Significant | DP-1, DP-6, DP-7, DP-8 | [7] |
| Thermal | Stable | - | [7] |
| Photolytic | Stable | - | [7] |
Table 2: Photodegradation of Mebendazole in Aqueous Solution
| Initial Concentration | Degradation after 12h | Half-life (t₁/₂) | Kinetic Model | Reference |
| 1 mg/L | ~61.4% | 12 hours | First-order | [8] |
| 3 mg/L | Not specified | 28 hours | First-order | [8] |
Table 3: Stability of Benzimidazole Working Solutions over 6 Months
| Compound | Storage at 4°C | Storage at -20°C | Storage at -80°C | Storage at 20°C (Dark) | Storage at 20°C (Light) | Reference |
| Albendazole | Unstable | Stable | Stable | Unstable | Unstable | [5] |
| Albendazole sulfoxide | Stable | Stable | Stable | Unstable | Unstable | [5] |
| Fenbendazole sulfone | Stable | Stable | Stable | Unstable | Unstable | [5] |
| Flubendazole | Stable | Stable | Stable | Unstable | Unstable | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study (General Protocol)
This protocol outlines a general procedure for conducting forced degradation studies on a benzimidazole compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the benzimidazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and monitor at various time points.[11]
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to a higher temperature (e.g., 80°C) in an oven.[11]
-
Analyze samples at different time intervals.
-
-
Photodegradation:
-
See Protocol 2.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to an unstressed control sample to identify and quantify degradation products.
Protocol 2: Photostability Testing (as per ICH Q1B)
This protocol describes how to assess the photostability of a benzimidazole compound.
1. Sample Preparation:
-
For solid-state testing, spread a thin layer of the compound in a chemically inert, transparent container.
-
For solution-state testing, prepare a solution of the compound in a suitable solvent in a chemically inert, transparent container.
2. Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13]
-
A photostability chamber equipped with a xenon or metal halide lamp is typically used.
3. Control Sample:
-
Prepare a control sample and protect it from light by wrapping the container in aluminum foil. Store it under the same temperature and humidity conditions as the exposed sample.
4. Analysis:
-
After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.
-
Evaluate any changes in physical properties (e.g., appearance, color) and assay, and quantify any degradation products.
Visualizations
Degradation and Signaling Pathways
Caption: Common degradation pathways and the mechanism of tubulin polymerization inhibition by benzimidazoles.
Caption: A logical workflow for troubleshooting benzimidazole stability issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spu.edu.sy [spu.edu.sy]
- 7. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavior of Mebendazole during NF/RO Adsorption and Photolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzimidazoles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.
Question: Why is the N-H proton signal of my benzimidazole derivative broad or not visible?
Answer:
The N-H proton of the imidazole ring in benzimidazole derivatives often presents as a broad singlet or may even be difficult to observe. Several factors can contribute to this:
-
Quadrupole Broadening: The adjacent nitrogen atom has a quadrupole moment that can lead to rapid relaxation and, consequently, broadening of the N-H proton signal.[1]
-
Chemical Exchange: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other labile protons. This exchange can be fast on the NMR timescale, leading to a broadened signal or its complete disappearance. In some cases, the N-H proton of the benzimidazole ring may not be observed in the ¹H NMR spectrum, likely due to rapid prototropic exchange and solvation effects in DMSO-d6.
-
Tautomerism: In N-unsubstituted benzimidazoles, prototropic tautomerism can occur, where the proton shifts between the two nitrogen atoms.[2][3][4] This rapid equilibrium can lead to a broadened, time-averaged signal.[2][4]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure you are using a freshly opened or properly dried deuterated solvent, such as DMSO-d₆, to minimize exchange with water. DMSO-d₆ is often a good choice as it can slow down the prototropic exchange and the N-H proton is readily observed.[1][2]
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange processes and tautomerism, potentially resulting in a sharper N-H signal.[5]
-
Solvent Choice: The choice of solvent can significantly impact the appearance of the N-H proton. In some aprotic solvents like DMSO-d₆, the N-H proton signal is often observed as a broad singlet in the downfield region, typically between 12.0 and 13.6 ppm.[1][6] Using a more viscous solvent like HMPA-d₁₈ can sometimes help to resolve the signals of the individual tautomers by slowing down the prototropic exchange.[2]
Question: The signals in the aromatic region of my substituted benzimidazole are overlapping and difficult to assign. What can I do?
Answer:
Signal overlap in the aromatic region (typically 7.0-8.3 ppm) is a common challenge in the NMR spectra of substituted benzimidazoles, especially with complex substitution patterns.[1]
Troubleshooting and Resolution Strategies:
-
2D NMR Spectroscopy: To unambiguously assign the aromatic protons, it is highly recommended to perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment helps identify protons that are coupled to each other, revealing the connectivity within the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and confirming the overall substitution pattern.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å).[7] This is particularly useful for determining the relative positions of substituents and for distinguishing between isomers.[2][5][7][8]
-
-
Solvent Effects: Changing the deuterated solvent can sometimes induce differential shifts in the aromatic proton signals, improving their resolution. For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ might resolve overlapping multiplets.
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, which can help to resolve overlapping signals.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for substituted benzimidazoles?
A1: The chemical shifts can vary depending on the substituent and the solvent, but here are some general ranges, particularly in DMSO-d₆:[1]
| Proton Type | Typical Chemical Shift (ppm) | Notes |
| N-H Proton | 12.0 - 13.6 | Often a broad singlet, its position is sensitive to solvent and concentration.[1][6] |
| Aromatic Protons (Benzene Ring) | 7.0 - 8.3 | The exact shifts and splitting patterns depend on the substitution pattern.[1] |
| C2-H Proton | ~8.2 | This proton is on the imidazole ring. |
| Substituent Protons | Variable | Depends on the nature and location of the substituent. For example, methyl protons typically appear in the upfield region.[1] |
Q2: How can I use coupling constants to determine the substitution pattern on the benzene ring?
A2: Analyzing the spin-spin coupling constants (J-values) in the aromatic region is a powerful tool for determining the substitution pattern.[1]
| Coupling Type | Number of Bonds | Typical Coupling Constant (Hz) |
| Ortho-coupling (³J) | 3 | 7.0 - 9.0 |
| Meta-coupling (⁴J) | 4 | 2.0 - 3.0 |
| Para-coupling (⁵J) | 5 | < 1.0 (often not observed) |
By carefully analyzing the splitting patterns (e.g., doublets, triplets, doublets of doublets) and the magnitudes of the coupling constants, you can deduce the relative positions of the protons and thus the substituents on the benzene ring.[1]
Q3: My benzimidazole derivative can exist as two tautomers. How does this affect the NMR spectrum?
A3: Prototropic tautomerism is a dynamic equilibrium between two interconvertible isomers where a proton migrates.[3] In N-unsubstituted benzimidazoles, the proton can reside on either of the two nitrogen atoms.[2][4] This dynamic process can have a significant impact on the NMR spectrum:[3][4]
-
Fast Exchange: If the tautomeric interconversion is fast on the NMR timescale, you will observe a single, time-averaged spectrum. This can simplify the spectrum but also leads to the loss of information about the individual tautomers.[2][4]
-
Slow Exchange: If the interconversion is slow, you will see separate signals for each tautomer, resulting in a more complex spectrum.[3]
-
Intermediate Exchange: At an intermediate exchange rate, the signals can become significantly broadened, sometimes to the point of being undetectable.[3]
The rate of exchange is influenced by temperature and the solvent.[5] Using polar solvents like DMSO-d₆ can slow down the exchange, sometimes allowing for the observation of signals from the less abundant tautomer.[2][9] Variable temperature NMR (VT-NMR) experiments are often employed to study the dynamics of tautomerism.[5]
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a benzimidazole derivative sample for ¹H NMR analysis.[1]
Materials:
-
Benzimidazole derivative (5-25 mg)[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)[1]
-
5 mm NMR tube
-
Pasteur pipette
-
Glass wool or a small piece of cotton
-
Small vial
Procedure:
-
Weigh the sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[1] The optimal amount will depend on the molecular weight of your compound and the sensitivity of the NMR spectrometer.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Gently swirl or vortex the vial to dissolve the sample completely.
-
Filter the solution: Place a small plug of glass wool or cotton into a Pasteur pipette. Transfer the solution from the vial through the plugged pipette into the NMR tube. This step is crucial to remove any particulate matter that could negatively affect the quality of the spectrum.[1][10]
-
Cap and label: Securely cap the NMR tube and label it clearly.
-
Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with a solvent like isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: Key 2D NMR Experiments for Structural Elucidation
For complex substituted benzimidazoles, 1D NMR may not be sufficient for complete structural assignment. The following 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is essential for tracing out the spin systems within the molecule, such as the protons on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning carbon signals based on the known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly useful for identifying quaternary carbons (which do not have attached protons and are therefore not seen in HSQC) and for piecing together different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded.[7][11] Cross-peaks in a NOESY spectrum indicate a through-space interaction, providing crucial information about the 3D structure and stereochemistry of the molecule.[7]
Visualizations
Caption: Experimental workflow for NMR-based structure elucidation.
Caption: Troubleshooting workflow for common NMR issues.
References
- 1. benchchem.com [benchchem.com]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for the Industrial Scale-up of Benzimidazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the industrial scale-up of benzimidazole synthesis. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for benzimidazoles?
A1: The most prevalent methods for large-scale production are variations of the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions with heating. The Weidenhagen reaction utilizes an aldehyde, which typically requires an oxidative step to form the benzimidazole ring. Modern industrial approaches often incorporate catalysts to improve yield, reduce reaction times, and allow for milder, more environmentally friendly conditions.
Q2: How do I select the appropriate catalyst for my industrial synthesis?
A2: Catalyst selection is critical and depends on factors such as substrate scope, desired reaction conditions (temperature, pressure, solvent), cost, and ease of separation. For industrial applications, heterogeneous catalysts are often preferred as they can be more easily recovered and reused, reducing overall process costs. Options range from simple acid catalysts to more complex metal-based catalysts. A cost-benefit analysis considering catalyst cost, activity, and reusability is crucial for large-scale production.
Q3: What are the key challenges when scaling up benzimidazole synthesis from the lab to a pilot plant?
A3: Key challenges during scale-up include:
-
Heat Management: Benzimidazole synthesis can be exothermic, and managing heat dissipation in large reactors is critical to prevent runaway reactions and side-product formation.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants and uniform heat distribution is more challenging in large vessels. Poor mixing can lead to localized "hot spots" and reduced yields.
-
Impurity Profile: Impurities that are minor at the lab scale can become significant at an industrial scale, complicating purification and potentially affecting the final product's quality.
-
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reactants and products, and ease of product isolation and purification. On a large scale, solvent recovery and environmental impact are also major considerations.
Q4: How can I control the formation of the common 1,2-disubstituted benzimidazole byproduct?
A4: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes. To control this, you can:
-
Adjust Stoichiometry: Using a slight excess of the o-phenylenediamine relative to the aldehyde can favor the formation of the desired 2-substituted product.[1]
-
Catalyst Selection: Certain catalysts can offer higher selectivity for the mono-substituted product.
-
Control Reaction Conditions: Temperature and reaction time can influence the product distribution. Careful optimization of these parameters is necessary.
Q5: What are the most effective methods for purifying benzimidazoles on a large scale?
A5: Common industrial purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid benzimidazoles. The choice of solvent is crucial for achieving high purity and yield.
-
Activated Carbon Treatment: To remove colored impurities, which are often formed through oxidation of the starting materials, the crude product can be treated with activated carbon.[2]
-
Acid-Base Extraction: The basic nature of the benzimidazole ring allows for purification by extracting the product into an acidic aqueous solution, washing away non-basic impurities, and then precipitating the purified product by neutralization.
-
Chromatography: While more expensive for very large quantities, preparative chromatography can be used for high-purity applications, such as for active pharmaceutical ingredients (APIs).
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | Increase catalyst loading or screen different catalysts. For heterogeneous catalysts, check for deactivation and consider regeneration or replacement. |
| Suboptimal Reaction Temperature | Optimize the temperature profile. For exothermic reactions, ensure efficient cooling to prevent degradation. For endothermic reactions, ensure uniform and adequate heating. |
| Poor Solvent Choice | Conduct a solvent screen to identify a solvent that provides good solubility for reactants and facilitates product formation and isolation. Polar solvents like ethanol and methanol are often effective. |
| Impure Starting Materials | Verify the purity of o-phenylenediamine and the aldehyde or carboxylic acid. Impurities can inhibit the reaction or lead to side products. |
| Inefficient Mixing | In large reactors, ensure the agitator type and speed are appropriate for the reaction volume and viscosity to ensure proper mixing and heat transfer. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Oxidation of o-Phenylenediamine | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored oxidation byproducts. |
| Formation of 1,2-Disubstituted Byproduct | Adjust the stoichiometry to use a slight excess of o-phenylenediamine. Optimize the catalyst and reaction conditions for selectivity. |
| Side Reactions due to Overheating | Improve reactor cooling and temperature monitoring. For highly exothermic steps, consider semi-batch or continuous feeding of a reactant to control the rate of heat generation. |
| Reactor Fouling | Ensure the reactor surface is clean and compatible with the reaction mixture to prevent catalytic or degradation effects from residues of previous batches. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Persistent Colored Impurities | Treat the crude product with activated carbon in a suitable solvent during recrystallization.[2] |
| Co-precipitation of Starting Materials or Byproducts | Optimize the recrystallization solvent system to maximize the solubility difference between the desired product and impurities. Consider an acid-base extraction to separate the basic benzimidazole product from neutral or acidic impurities. |
| Oiling Out During Crystallization | Adjust the cooling rate and agitation during crystallization. The use of a co-solvent system might also be beneficial. |
| Product Degradation on Silica Gel | If using column chromatography, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent or explore alternative stationary phases. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 12 | 35 | Lab Scale |
| p-TsOH | Acetonitrile | Room Temp | 2 | 92 | Lab Scale |
| NH₄Cl | Chloroform | Room Temp | 4 | 85 | [3] |
| Er(OTf)₃ (10 mol%) | Water | 80 | 0.25 | 72* | [4][5] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 4 | 96 | [6] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 95 | [4] |
*Yield for 1,2-disubstituted product.
Table 2: Solvent Effects on the Yield of 2-Phenylbenzimidazole
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 6 | 88 |
| Methanol | Reflux | 6 | 85 |
| Water | 100 | 8 | 75 |
| Acetonitrile | Reflux | 8 | 70 |
| Toluene | Reflux | 10 | 65 |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 2-Phenylbenzimidazole via Condensation with Benzaldehyde
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Heterogeneous Catalyst (e.g., Au/TiO₂)
-
Ethanol (Solvent)
-
Activated Carbon
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
Equipment:
-
Jacketed Glass Reactor with overhead stirrer, condenser, and temperature probe
-
Addition Funnel
-
Filter Reactor or Centrifuge
-
Drying Oven
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with o-phenylenediamine and ethanol. Begin agitation to ensure a homogenous slurry.
-
Catalyst Addition: Add the heterogeneous catalyst to the reactor.
-
Reactant Addition: Slowly add benzaldehyde to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and adjust the cooling fluid in the reactor jacket to maintain the desired temperature (e.g., 25-30°C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Catalyst Removal: Once the reaction is complete, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol and stored for reuse.
-
Crystallization: Transfer the filtrate to a crystallization vessel. Cool the solution slowly with controlled agitation to induce crystallization of the product.
-
Isolation: Isolate the crude product by filtration or centrifugation. Wash the product cake with cold ethanol.
-
Purification (if necessary): If colored impurities are present, dissolve the crude product in hot ethanol, add activated carbon, and stir for 30 minutes. Hot-filter the solution to remove the carbon and allow the filtrate to cool for recrystallization.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Protocol 2: Industrial-Scale Purification by Acid-Base Extraction
Procedure:
-
Dissolution: Dissolve the crude benzimidazole product in a suitable organic solvent (e.g., ethyl acetate) in a large-scale extractor.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the extractor and agitate thoroughly. The benzimidazole product will be protonated and move into the aqueous phase.
-
Phase Separation: Allow the phases to separate and drain the lower aqueous phase containing the product into a separate vessel.
-
Organic Wash: Wash the aqueous phase with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Neutralization and Precipitation: Slowly add a dilute aqueous base (e.g., 1 M NaOH) to the aqueous phase with stirring to neutralize the acid and precipitate the purified benzimidazole.
-
Isolation: Isolate the precipitated solid by filtration or centrifugation.
-
Washing and Drying: Wash the purified product with deionized water to remove any residual salts and then dry it under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting low bioactivity in newly synthesized benzimidazole analogs
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering low or no biological activity with their newly synthesized benzimidazole analogs. The information is presented in a question-and-answer format to directly address common experimental challenges and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized benzimidazole analog shows low to no activity in my primary biological assay. What are the potential reasons?
Low bioactivity in a newly synthesized compound is a common challenge that can stem from several factors. A systematic investigation is key to identifying the root cause. The potential reasons can be broadly categorized into three areas:
-
Compound Identity, Purity, and Integrity:
-
Incorrect Structure: The final compound may not be the intended molecule due to unexpected reactions or incorrect starting materials.
-
Presence of Impurities: Residual starting materials, solvents, or by-products from the synthesis can interfere with the biological assay, leading to inaccurate results or masking the true activity of your compound.[1]
-
Compound Instability: The analog may be degrading under specific experimental conditions such as pH, temperature, or in the presence of light.[2]
-
-
Physicochemical Properties of the Compound:
-
Poor Solubility: This is a frequent cause of apparently low activity.[1][2] If the compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than the nominal concentration, leading to artificially high IC50 values.
-
Low Cell Permeability: For assays involving intracellular targets, the compound must be able to cross the cell membrane. Poor membrane permeability will prevent the compound from reaching its target, resulting in low or no activity.[2]
-
Rapid Metabolism: In cell-based assays, the compound might be quickly metabolized by cellular enzymes into inactive forms.
-
-
Assay-Related Issues:
-
Inappropriate Assay Choice: The selected assay may not be suitable for evaluating the specific mechanism of action of your benzimidazole analog.
-
Experimental Conditions: Factors like buffer composition, pH, incubation time, and the concentration of assay reagents can significantly impact the compound's performance.[1]
-
Compound Interference: The benzimidazole analog might directly interfere with the assay technology (e.g., autofluorescence in a fluorescence-based assay) rather than interacting with the biological target.
-
A logical first step is to systematically verify the compound's identity and purity before investigating its physicochemical properties and assay parameters.
Q2: How can I confirm that I have synthesized the correct benzimidazole analog and that it is pure?
Rigorous analytical characterization is essential to ensure that the compound you are testing is indeed the correct structure and is free from significant impurities.[1] Standard analytical techniques should be used for every new batch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the chemical structure of your compound. The spectra should be consistent with the expected structure of your benzimidazole analog.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your compound. An ideal result is a single, sharp peak. The presence of multiple peaks indicates impurities. Purity is typically reported as a percentage of the main peak's area relative to the total area of all peaks.
Table 1: Example Analytical Data for a Hypothetical Benzimidazole Analog
| Analytical Technique | Parameter | Expected Result | Observed Result | Purity/Confirmation |
| ¹H NMR | Chemical Shifts & Splitting | Consistent with predicted pattern | Matches expected structure | Structure Confirmed |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 295.12 [M+H]⁺ | 295.15 [M+H]⁺ | Molecular Weight Confirmed |
| HPLC (UV 254 nm) | Retention Time | Single major peak at 8.5 min | Major peak at 8.4 min | 98.5% |
Q3: My compound's identity and purity are confirmed, but the activity is still low. Could solubility be the issue?
Yes, poor aqueous solubility is one of the most common reasons for observing low potency in biological assays.[1][2] Even if a compound is a highly potent inhibitor of its target, if it cannot remain dissolved in the assay buffer at the tested concentrations, the results will not reflect its true activity.
Table 2: Impact of Solubility on Measured Bioactivity (IC₅₀)
| Compound Batch | Purity | Solubility in Assay Buffer (µM) | Nominal IC₅₀ (µM) | True IC₅₀ (µM) | Observation |
| Batch 1 | >99% | 5 | 15 | 0.1 | The measured IC₅₀ is limited by the compound's solubility, not its actual potency. |
| Batch 2 | >99% | 150 | 0.12 | 0.1 | The compound is soluble at its active concentration, allowing for an accurate IC₅₀ measurement. |
To investigate solubility, you can perform a solubility assessment under your specific assay conditions. If poor solubility is confirmed, consider the following troubleshooting steps:
-
Use of Co-solvents: Introduce a small percentage of an organic solvent like DMSO (dimethyl sulfoxide), but ensure the final concentration does not affect the assay's performance.
-
Structural Modification: Synthesize new analogs with modifications designed to improve solubility, such as adding polar functional groups.
-
Different Formulation: Explore the use of cyclodextrins or other formulating agents to enhance solubility.
Q4: For my cell-based assay, how do I know if my compound is reaching its intracellular target?
For compounds targeting intracellular proteins, poor membrane permeability can be a major barrier to bioactivity, even if the compound is potent and soluble.[2] It is crucial to assess whether your benzimidazole analog can effectively cross the cell membrane.
A common and effective method for predicting passive diffusion across cell membranes is the Parallel Artificial Membrane Permeability Assay (PAMPA). This in vitro assay measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, into an acceptor compartment.
Table 3: Interpreting PAMPA Results
| Compound | Apparent Permeability (Pₑ) (10⁻⁶ cm/s) | Predicted Permeability | Implication for Cell-Based Assays |
| Control (High Permeability) | > 10 | High | Likely to enter cells |
| Your Analog (Example 1) | 8.5 | High | Permeability is not likely the issue |
| Your Analog (Example 2) | 0.5 | Low | Low bioactivity may be due to poor cell entry |
| Control (Low Permeability) | < 1 | Low | Unlikely to enter cells |
If low permeability is identified, strategies for improvement include designing analogs with an optimal balance of lipophilicity and polarity (LogP/LogD) or exploring prodrug approaches.
Q5: Could the structure of my benzimidazole analog itself be the reason for low bioactivity?
Absolutely. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole scaffold.[3][4] This relationship between chemical structure and biological activity is known as the Structure-Activity Relationship (SAR).
Different substituents can influence the compound's electronic properties, size, and conformation, which in turn affect its ability to bind to the target protein. For example, electron-withdrawing groups (e.g., -NO₂, -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) at different positions can dramatically alter activity.[4][5]
Table 4: General Structure-Activity Relationship (SAR) for Benzimidazole Analogs
| Position on Benzimidazole Ring | Type of Substituent | General Effect on Activity | Rationale |
| N1-position | Alkyl or aryl groups | Often crucial for activity | Can influence binding orientation and solubility. |
| C2-position | Substituted phenyl or heterocyclic rings | Significantly impacts potency and selectivity | This position often interacts directly with the target's binding pocket. |
| C5/C6-position | Small, electron-withdrawing groups | Can enhance activity | May improve binding affinity or pharmacokinetic properties. |
| C5/C6-position | Bulky groups | Often decreases activity | Can cause steric hindrance, preventing proper binding. |
If your initial analog is inactive, a systematic exploration of the SAR by synthesizing a small library of related compounds with varied substituents is a standard and effective strategy in drug discovery.
Visualizing Workflows and Pathways
To effectively troubleshoot, it is helpful to visualize the logical steps and biological context of your experiments.
Caption: A logical workflow for troubleshooting low bioactivity.
Caption: Example kinase signaling pathway (MAPK) targeted by inhibitors.
Caption: A diagram of general structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized benzimidazole analog.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Synthesized compound
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in a suitable solvent (e.g., DMSO or ACN). Dilute this stock solution to a final concentration of ~20 µg/mL with the mobile phase.
-
Mobile Phase Preparation: Prepare two mobile phases.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the λmax of the compound).
-
Column Temperature: 30 °C.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 5% B and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the thermodynamic solubility of the compound in a specific buffer.
Materials:
-
Synthesized compound in DMSO (10 mM stock)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance
Methodology:
-
Add 198 µL of the assay buffer to the wells of the 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to the first well to achieve a starting concentration of 100 µM.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow the solution to reach equilibrium.
-
Measure the absorbance of each well at a wavelength where the compound absorbs but the buffer does not (scan from 250-500 nm to determine the optimal wavelength).
-
Data Analysis: Plot absorbance versus concentration. The point at which the absorbance values plateau indicates the limit of solubility. The concentration at this point is the kinetic solubility of the compound in that buffer.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive membrane permeability of the benzimidazole analog.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized compound
-
Plate reader
Methodology:
-
Prepare Acceptor Plate: Add 180 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dissolve the test compound in PBS to a final concentration of 100 µM.
-
Start Assay: Add 180 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Pₑ) using an appropriate formula that accounts for the volumes, surface area, and incubation time. Compare the Pₑ value to those of high and low permeability control compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Methyl and 2-Methyl Benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. The position of substituents on the benzimidazole ring can significantly influence the molecule's biological activity. This guide provides a comparative overview of the bioactivity of 1-methylbenzimidazole and 2-methylbenzimidazole isomers, drawing upon experimental data from studies on their derivatives to infer structure-activity relationships.
It is important to note that direct comparative studies on the bioactivity of the parent 1-methylbenzimidazole and 2-methylbenzimidazole are scarce in publicly available literature. Therefore, this guide focuses on the reported activities of their derivatives to provide insights into the potential of each isomeric scaffold.
Quantitative Bioactivity Data
The following tables summarize the antimicrobial and anticancer activities of various derivatives of 1-methylbenzimidazole and 2-methylbenzimidazole. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.
Table 1: Antimicrobial Activity of 1-Methyl and 2-Methyl Benzimidazole Derivatives (MIC in µg/mL)
| Derivative | Isomer Type | Microorganism | MIC (µg/mL) | Reference |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | 1-Methyl | Mycobacterium smegmatis | 3.9 | [1][2] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | 1-Methyl | Candida albicans | 3.9 | [1][2] |
| Various Derivatives | 2-Methyl | Escherichia coli | Better than 2-methylbenzimidazole | [3] |
| Various Derivatives | 2-Methyl | Staphylococcus aureus | Better than 2-methylbenzimidazole | [3] |
| Various Derivatives | 2-Methyl | Candida albicans | Better than 2-methylbenzimidazole | [3] |
Table 2: Anticancer Activity of 1-Methyl and 2-Methyl Benzimidazole Derivatives (IC50 in µM)
| Derivative | Isomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Benzimidazole-4-methanol, 2-methyl- | 2-Methyl | MCF-7 (Breast) | 8.5 (hypothetical) | [4] |
| 1H-Benzimidazole-4-methanol, 2-methyl- | 2-Methyl | HCT-116 (Colon) | 12.2 (hypothetical) | [4] |
| 1H-Benzimidazole-4-methanol, 2-methyl- | 2-Methyl | A549 (Lung) | 15.7 (hypothetical) | [4] |
| Compound 2a (a 1,2-disubstituted benzimidazole) | 2-Methyl | A549 (Lung) | 111.70 | [3] |
| Compound 2a (a 1,2-disubstituted benzimidazole) | 2-Methyl | DLD-1 (Colon) | 185.30 | [3] |
| Fluoro aryl benzimidazole derivative | Not Specified | HOS (Osteosarcoma) | 1.8 | [1] |
| Fluoro aryl benzimidazole derivative | Not Specified | G361 (Melanoma) | 2.0 | [1] |
| Fluoro aryl benzimidazole derivative | Not Specified | MCF-7 (Breast) | 2.8 | [1] |
| Fluoro aryl benzimidazole derivative | Not Specified | K-562 (Leukemia) | 7.8 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the benzimidazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used.
2. Assay Procedure:
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound stock solution to the broth. Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, mixing well at each step.
-
Inoculation: Add a standardized volume of the microbial suspension to each well, except for the sterility control wells.
-
Controls: Include a positive control (microorganism with no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the benzimidazole derivatives in DMSO.
-
Cell Lines: Culture the desired cancer cell lines in appropriate growth medium.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
96-Well Plates: Sterile, flat-bottomed plates are used.
2. Assay Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.
Visualizations
To further aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for determining the anticancer activity of benzimidazole isomers using the MTT assay.
Caption: A proposed signaling pathway for the anticancer activity of certain benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Guide to the Structure-Activity Relationship of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate analogs and related benzimidazole derivatives as potential anticancer agents. The information presented herein is curated from experimental data to facilitate the rational design of more potent and selective therapeutic candidates.
Introduction to Benzimidazoles in Oncology
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a resemblance to endogenous purines. This structural feature allows benzimidazole derivatives to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5] This guide focuses on the SAR of this compound analogs, exploring how modifications to the core structure influence their anticancer activity.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically on this compound analogs is not extensively documented in publicly available literature, analysis of structurally related benzimidazole-5-carboxylate and other benzimidazole derivatives provides valuable insights.
A key example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , a potent microtubule targeting agent.[6] The structural features of MBIC and other active benzimidazoles suggest the following SAR trends:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of anticancer activity. Aromatic or heteroaromatic rings, particularly those with electron-withdrawing or hydrogen-bonding groups, often enhance cytotoxicity. In MBIC, the 5-fluoro-2-hydroxyphenyl group is crucial for its potent activity.[6]
-
Substitution on the Benzene Ring of the Benzimidazole Core:
-
Carboxylate Group: The presence of a methyl carboxylate group at the 5 or 6-position appears to be favorable for activity. This group may contribute to the molecule's interaction with the target protein or influence its pharmacokinetic properties.
-
Other Substituents: Electron-withdrawing groups on the benzimidazole ring can modulate the electronic properties of the scaffold and influence its binding affinity to biological targets.
-
-
N-1 Substitution: Methylation at the N-1 position, as in the target compound class, can impact the molecule's planarity and its ability to act as a hydrogen bond donor, which may affect its interaction with certain biological targets.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative benzimidazole carboxylate analogs and related derivatives against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | MTT | 0.73 ± 0.0 | [6] |
| T47D (Breast) | MTT | 1.3 ± 0.1 | [6] | |
| MDA-MB-468 (Breast) | MTT | 12.0 ± 0.3 | [6] | |
| MDA-MB-231 (Breast) | MTT | 20.4 ± 0.2 | [6] | |
| Compound 11a | Various (NCI-60 Panel) | GI50 | 0.16 - 3.6 | [7] |
| Compound 12a | Various (NCI-60 Panel) | GI50 | 0.16 - 3.6 | [7] |
| Compound 12b | Various (NCI-60 Panel) | GI50 | 0.16 - 3.6 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as cell seeding.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Experimental Workflow
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Analysis of Benzimidazole Derivatives in Cancer Cell Lines
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, benzimidazole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity across a range of cancer cell lines. This guide provides a comprehensive comparative analysis of various benzimidazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By presenting experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of these compounds.
The versatile scaffold of benzimidazole, a heterocyclic aromatic compound, allows for a wide array of structural modifications, leading to derivatives with diverse mechanisms of action. These mechanisms include the disruption of microtubule polymerization, inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest, making them attractive candidates for anticancer drug development.[1][2][3]
Comparative Efficacy of Benzimidazole Derivatives: A Quantitative Overview
The anticancer activity of benzimidazole derivatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various benzimidazole derivatives against several human cancer cell lines, providing a clear comparison of their potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-1,2,4-triazole hybrids | [4] | ||
| Compound 7h | HTB-9 (Bladder) | 6.27 | [4] |
| Compound 7ı | HTB-9 (Bladder) | 6.44 | [4] |
| Compound 7a | HT-29 (Colorectal) | 20.37 | [4] |
| Compound 7ı | HT-29 (Colorectal) | 22.71 | [4] |
| Benzimidazole-oxadiazole hybrids | [5] | ||
| Compound 4r | MCF-7 (Breast) | 0.5 | [5] |
| Compound 4r | A549 (Lung) | 0.3 | [5] |
| Compound 4r | PANC-1 (Pancreatic) | 5.5 | [5] |
| Compound 4s | MCF-7 (Breast) | 1.2 | [5] |
| Compound 4s | A549 (Lung) | 1.6 | [5] |
| Compound 4s | PANC-1 (Pancreatic) | 6.7 | [5] |
| Benzimidazole/1,2,3-triazole hybrids | [6] | ||
| Compound 6i | MCF-7 (Breast) | 0.028 | [6] |
| Compound 10e | MCF-7 (Breast) | 0.024 | [6] |
| 2-aryl benzimidazole conjugate (2f) | MCF-7 (Breast) | - | [7] |
| Fluoro aryl benzimidazole derivative 1 | [8] | ||
| HOS (Osteosarcoma) | 1.8 | [8] | |
| G361 (Melanoma) | 2 | [8] | |
| MCF-7 (Breast) | 2.8 | [8] | |
| K-562 (Leukemia) | 7.8 | [8] | |
| Benzimidazole with sulfonamide moiety (Compound 10) | [8] | ||
| MGC-803 (Gastric) | 1.02 - 5.40 | [8] | |
| PC-3 (Prostate) | 1.02 - 5.40 | [8] | |
| MCF-7 (Breast) | 1.02 - 5.40 | [8] | |
| Benzimidazole-triazole hybrid (Compound 32) | [8] | ||
| HCT-116 (Colorectal) | 3.87 - 8.34 | [8] | |
| HepG2 (Liver) | 3.87 - 8.34 | [8] | |
| MCF-7 (Breast) | 3.87 - 8.34 | [8] | |
| HeLa (Cervical) | 3.87 - 8.34 | [8] |
Note: The IC50 values can vary depending on the experimental conditions and the specific cancer cell line used.
Key Mechanisms of Action: A Deeper Dive
The anticancer effects of benzimidazole derivatives are multifaceted. Several key mechanisms have been identified through extensive research.
Disruption of Microtubule Dynamics
A primary mechanism of action for many benzimidazole derivatives, such as fenbendazole, mebendazole, and albendazole, is the disruption of microtubule polymerization by binding to β-tubulin.[9] This interference with the cytoskeleton leads to mitotic arrest in rapidly dividing cancer cells, ultimately inducing apoptosis.[9]
Induction of Apoptosis
Benzimidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.[1][8] This is often characterized by the activation of caspases, such as caspase-3 and -7, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][6][10] For instance, benzimidazole-oxindole conjugates have been shown to induce mitochondrial-mediated apoptosis in human breast cancer cells.[10]
Cell Cycle Arrest
By interfering with the cell cycle, benzimidazole derivatives can halt the proliferation of cancer cells.[4] Different derivatives can induce cell cycle arrest at various phases, including G1, S, and G2/M.[4][8] For example, certain benzimidazole-1,2,4-triazole derivatives cause G1 phase arrest in HTB-9 bladder cancer cells and S and G1 phase arrest in HT-29 colorectal cancer cells.[4]
Inhibition of Signaling Pathways
Benzimidazole derivatives can also exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. These include the EGFR, PI3K/AKT, and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][11]
Visualizing the Pathways and Processes
To better understand the complex interactions and mechanisms discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and key signaling pathways.
Caption: A typical workflow for the synthesis, characterization, and in vitro evaluation of benzimidazole derivatives.
Caption: EGFR signaling cascade and a potential point of inhibition by benzimidazole derivatives.
Caption: The PI3K/AKT pathway, a critical regulator of cell survival, and a target for benzimidazole compounds.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines the methodologies for key experiments cited in the analysis of benzimidazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a population of cells.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting: Harvest the treated and control cells and resuspend them in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion
This comparative guide highlights the significant potential of benzimidazole derivatives as anticancer agents. The data presented demonstrates their potent cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action. The detailed experimental protocols and visual representations of key signaling pathways provide a solid foundation for further research and development in this promising area of oncology. The continued exploration of the vast chemical space of benzimidazole derivatives is a valuable endeavor in the search for more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. ClinPGx [clinpgx.org]
Validating the Anticancer Potential of Novel Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold continues to be a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of novel benzimidazole compounds, benchmarking their performance against established anticancer agents. We present key experimental data, detailed methodologies for crucial validation assays, and visual representations of the underlying molecular mechanisms to aid in the evaluation and development of this promising class of therapeutic agents.
Comparative Efficacy Analysis: Novel Benzimidazoles vs. Standard Therapeutics
The in vitro cytotoxic activity of novel benzimidazole compounds has been evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs and targeted therapies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in this assessment.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Benzimidazole Compounds and Standard Drugs Against Various Cancer Cell Lines
| Compound/Drug | HeLa (Cervical) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) | H69AR (Lung) | SKOV3 (Ovarian) | MDA-MB-231 (Breast) |
| Novel Benzimidazoles | |||||||||
| CCL299[1] | 2.7 | 1.0 | - | - | >20 | - | - | - | - |
| Compound 5a[2] | 8.70 | 13.59 | 18.67 | 9.39 | - | - | - | - | - |
| Compound 6g[2] | 3.34 | 10.92 | 8.06 | 5.83 | - | - | - | - | - |
| Compound 5[3] | - | - | - | 17.8 | - | 10.2 | 49.9 | - | - |
| Compound 10[4] | - | - | - | - | 3.31 | - | - | 6.98 | 1.18 |
| Compound 13[4] | - | - | - | - | 5.30 | - | - | 4.35 | 2.90 |
| Standard Drugs | |||||||||
| Doxorubicin[4] | - | - | - | 4.76 | 5.85 | - | - | 8.65 | 4.76 |
Note: '-' indicates data not available from the provided search results.
Mechanistic Insights: Inhibition of Key Cancer-Related Kinases
Many benzimidazole derivatives exert their anticancer effects by targeting specific enzymes crucial for cancer cell survival and proliferation. The following table compares the inhibitory activity of novel benzimidazoles and standard targeted therapies against key kinases.
Table 2: In Vitro Kinase Inhibitory Activity (IC50 in µM)
| Compound/Drug | EGFR | VEGFR-2 | Topoisomerase II |
| Novel Benzimidazoles | |||
| Compound 5a[2] | 0.086 | 0.107 | 2.52 |
| Compound 6g[2] | Moderate | Moderate | Weaker |
| Compound 10[4] | 0.33 | - | - |
| Compound 13[4] | 0.38 | - | - |
| Standard Drugs | |||
| Gefitinib[2] | 0.052 | - | - |
| Sorafenib[2] | - | 0.0482 | - |
| Doxorubicin[2] | - | - | 3.62 |
| Erlotinib[4] | 0.39 | - | - |
Note: '-' indicates data not available from the provided search results. "Moderate" and "Weaker" are qualitative descriptions from the source.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.
Table 3: Effect of Novel Benzimidazole Compounds on Apoptosis and Cell Cycle
| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| CCL299[1] | HepG2, HEp-2 | Induces apoptosis via the p53-p21 pathway. | G1 Phase Arrest |
| Compound 5a[2] | HeLa | Increased percentage of apoptotic cells. | G2/M Phase Arrest |
| Compound 6g[2] | HeLa | Increased percentage of apoptotic cells. | - |
| Compound 5[3] | MCF-7, DU-145, H69AR | Increases the percentage of late apoptotic cells. | G2/M Phase Arrest |
| Compound 10[4] | A549, MDA-MB-231, SKOV3 | Induces apoptosis. | G1/G2/S Phase Arrest |
| Compound 13[4] | A549, MDA-MB-231, SKOV3 | Induces apoptosis. | G1/S Phase Arrest |
Note: '-' indicates data not available from the provided search results. Specific percentages of apoptotic cells and cell cycle distribution are detailed in the respective research articles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[6]
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[2]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[3]
-
PI Staining: Stain the cells with a PI solution.[3]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, p21, CDK2) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The band intensity corresponds to the protein expression level.
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations in a kinase buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent to measure the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, including radiometric assays, fluorescence-based assays (e.g., HTRF®), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.
In Vitro Topoisomerase II Inhibition Assay
This assay determines a compound's ability to inhibit the decatenation activity of topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), the test compound, and Topoisomerase II enzyme in a reaction buffer.
-
Incubation: Incubate the reaction mixture to allow for the decatenation of kDNA by the enzyme.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Inhibitors will prevent the decatenation of kDNA, resulting in a different banding pattern compared to the control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the anticancer activity of benzimidazole compounds can aid in understanding their mechanisms of action.
Caption: Workflow for in vitro screening and mechanistic evaluation of novel anticancer compounds.
Caption: Proposed mechanism of CCL299-induced G1 cell cycle arrest and apoptosis.
Caption: Multi-targeted inhibition of key cancer pathways by benzimidazole compounds 5a and 6g.
References
- 1. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) and Commercially Available Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), against two widely used commercially available anticancer drugs, Paclitaxel and Doxorubicin. The comparison focuses on their cytotoxic effects on human breast cancer cell lines, with supporting experimental data and detailed protocols.
Introduction to the Compounds
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) is a novel synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Recent studies have identified it as a potent microtubule targeting agent (MTA) that induces mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] Its efficacy against breast cancer cell lines has positioned it as a compound of interest for further preclinical and clinical investigation.
Paclitaxel is a well-established, commercially available anticancer drug belonging to the taxane class. It is a microtubule stabilizer that interferes with the normal function of microtubule breakdown, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. It is a cornerstone in the treatment of various cancers, including breast, ovarian, and lung cancer.
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which contribute to DNA damage and the induction of apoptosis. It is used in the treatment of a broad spectrum of cancers, including breast cancer, leukemia, and lymphomas.
Comparative Efficacy: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of MBIC, Paclitaxel, and Doxorubicin against two human breast cancer cell lines: MCF-7 (non-aggressive, p53 wild-type) and MDA-MB-231 (aggressive, triple-negative, p53 mutant). Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 Value (µM) | Citation(s) |
| MBIC | MCF-7 | 0.73 ± 0.0 | [1][2][4][5] |
| MDA-MB-231 | 20.4 ± 0.2 | [1][2][4][5] | |
| Paclitaxel | MCF-7 | 3.5 | [6] |
| MDA-MB-231 | 0.3 | [6] | |
| Doxorubicin | MCF-7 | 4 | [7] |
| MDA-MB-231 | 1 | [7] |
Note: IC50 values can vary between studies depending on experimental conditions such as incubation time and assay method. The data presented here are from representative studies for comparative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., MBIC, Paclitaxel, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9][10]
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway involved in the mechanism of action of these anticancer agents and a typical experimental workflow.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Caption: Experimental workflow for an MTT-based cell viability assay.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017) | Mohadeseh Hasanpourghadi | 16 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the direct thrombin inhibitor Dabigatran. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a crucial building block in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are of significant interest to the pharmaceutical industry. This guide outlines two distinct and viable synthetic pathways:
-
Route 1: Cyclization followed by N-methylation. This classic approach involves the initial formation of the benzimidazole ring system followed by the introduction of the N-methyl group.
-
Route 2: Synthesis of the N-methylated diamine followed by cyclization. This route introduces the N-methyl group at an earlier stage, prior to the formation of the benzimidazole ring.
A thorough comparison of these routes, including detailed experimental protocols and quantitative data, is presented to facilitate an informed decision-making process for researchers.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Cyclization then N-methylation | Route 2: N-methylated diamine then Cyclization |
| Starting Materials | 3,4-Diaminobenzoic acid, Methanol, Methyl iodide | 4-Methyl-3-nitrobenzoic acid, Methanol, Methylamine, Formic acid |
| Key Intermediates | Methyl 1H-benzo[d]imidazole-6-carboxylate | Methyl 3-amino-4-(methylamino)benzoate |
| Overall Yield | Moderate to Good | Good to Excellent |
| Reaction Steps | 3 (Esterification, Cyclization, N-methylation) | 4 (Nitration, Esterification, Nucleophilic Substitution, Cyclization) |
| Reagent Toxicity | Methyl iodide is toxic and a suspected carcinogen. | Nitro compounds are potentially explosive and toxic. |
| Scalability | Generally scalable, though handling of methyl iodide requires caution. | Readily scalable, with established industrial processes. |
| Purification | Chromatography may be required to separate N-alkylation isomers. | Generally straightforward purification of intermediates and final product. |
Synthetic Pathway Diagrams
To visually represent the two synthetic strategies, the following diagrams have been generated.
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below.
Route 1: Cyclization followed by N-methylation
Step 1: Synthesis of Methyl 1H-benzo[d]imidazole-6-carboxylate
-
Reaction: A mixture of 3,4-diaminobenzoic acid and a suitable cyclizing agent, such as formic acid, is heated. The resulting carboxylic acid is then esterified. Alternatively, methyl 3,4-diaminobenzoate can be directly cyclized.
-
Procedure: To a solution of methyl 3,4-diaminobenzoate in formic acid, the mixture is refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Yield: Typically moderate to good yields are reported for this cyclization step.
Step 2: N-methylation of Methyl 1H-benzo[d]imidazole-6-carboxylate
-
Reaction: The NH group of the benzimidazole ring is deprotonated with a base, followed by reaction with a methylating agent.
-
Procedure: Methyl 1H-benzo[d]imidazole-6-carboxylate is dissolved in a suitable solvent (e.g., DMF or acetone). A base, such as potassium carbonate or sodium hydride, is added, followed by the dropwise addition of methyl iodide. The reaction is stirred at room temperature or with gentle heating until completion. The product is isolated by extraction and purified, often by column chromatography, to separate the desired N-1 isomer from the N-3 isomer.
-
Yield: The yield of the desired product can be affected by the regioselectivity of the N-methylation.
Route 2: N-methylated diamine then Cyclization
Step 1: Synthesis of Methyl 3-amino-4-(methylamino)benzoate
-
Reaction: This intermediate is typically prepared from 4-methyl-3-nitrobenzoic acid through a three-step sequence: esterification, nucleophilic aromatic substitution with methylamine, and reduction of the nitro group.
-
Procedure (Nucleophilic Substitution): Methyl 4-methyl-3-nitrobenzoate is reacted with an excess of methylamine in a suitable solvent. The reaction is typically carried out at elevated temperatures in a sealed vessel.
-
Procedure (Reduction): The resulting methyl 4-(methylamino)-3-nitrobenzoate is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
-
Yield: This multi-step synthesis of the key diamine intermediate generally proceeds with good overall yield.
Step 2: Cyclization of Methyl 3-amino-4-(methylamino)benzoate
-
Reaction: The N-methylated diamine is cyclized with a one-carbon synthon to form the benzimidazole ring.
-
Procedure: Methyl 3-amino-4-(methylamino)benzoate is heated in formic acid. The reaction mixture is refluxed for a period of time to ensure complete cyclization. After the reaction is complete, the formic acid is removed under reduced pressure, and the residue is neutralized with a base to precipitate the final product, this compound. The product is then collected by filtration and can be further purified by recrystallization.
-
Yield: This cyclization step is generally high-yielding.
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route 1 is a more traditional approach that may be suitable for smaller-scale laboratory synthesis. However, the use of toxic methyl iodide and the potential for isomeric mixtures during the N-methylation step are notable drawbacks.
-
Route 2 , while involving more steps, often provides a higher overall yield and avoids the direct use of highly toxic methylating agents in the final step. The synthesis of the key intermediate, Methyl 3-amino-4-(methylamino)benzoate, is well-established and the final cyclization is typically clean and high-yielding, making this route more amenable to large-scale industrial production.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations.
A Comparative Guide to Benzimidazole Synthesis: Microwave-Assisted versus Conventional Heating
For researchers, scientists, and drug development professionals, the efficient synthesis of benzimidazole scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for benzimidazole synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse biological activities.[1] The synthesis of these compounds traditionally involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, a reaction that often requires prolonged heating and harsh conditions.[2] In recent years, microwave-assisted organic synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, yield, and sustainability.[3][4]
This guide presents a comparative analysis of these two heating techniques, providing a clear overview of their respective performance in benzimidazole synthesis.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data from various studies, highlighting the dramatic improvements in reaction time and yield achieved with microwave irradiation compared to conventional heating methods for the synthesis of various benzimidazole derivatives.
| Entry | Reactants | Product | Heating Method | Reaction Time | Yield (%) | Reference |
| 1 | o-phenylenediamine, Formic acid | Benzimidazole | Conventional | 2-2.5 hours | 85 | [3] |
| Microwave | 6 minutes | 94 | [3] | |||
| 2 | o-phenylenediamine, Acetic acid | 2-Methylbenzimidazole | Conventional | 4 hours | 80 | [5] |
| Microwave | 1.5 minutes | 95 | [5] | |||
| 3 | o-phenylenediamine, Propanoic acid | 2-Ethylbenzimidazole | Conventional | 5 hours | 78 | [5] |
| Microwave | 2 minutes | 92 | [5] | |||
| 4 | o-phenylenediamine, Benzoic acid | 2-Phenylbenzimidazole | Conventional | 8 hours | 70 | [6] |
| Microwave | 5 minutes | 85 | [6] | |||
| 5 | N-phenyl-o-phenylenediamine, Benzaldehyde | 1,2-Diphenylbenzimidazole | Conventional | 60 minutes | 61.4 | [7] |
| Microwave | 5 minutes | 99.9 | [7] | |||
| 6 | o-phenylenediamine, 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)benzimidazole | Conventional | 6 hours | 75 | [5] |
| Microwave | 4 minutes | 88 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzimidazole derivative using both conventional and microwave-assisted techniques.
Conventional Heating Method: Synthesis of 2-Phenylbenzimidazole
A mixture of o-phenylenediamine (1.0 mmol) and benzoic acid (1.0 mmol) is heated under reflux in the presence of a catalytic amount of polyphosphoric acid for several hours (typically 2-6 hours).[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and a 10% sodium hydroxide solution to neutralize the acid. The resulting precipitate is then filtered, washed with cold water, and purified by recrystallization from ethanol.[4]
Microwave-Assisted Method: Synthesis of 2-Phenylbenzimidazole
In a microwave-safe vessel, o-phenylenediamine (1.0 mmol) and benzoic acid (1.0 mmol) are mixed with a few drops of 4M hydrochloric acid.[5] The vessel is sealed and placed in a microwave reactor. The mixture is then irradiated at a specified power (e.g., 50% power, 900W) for a short duration, typically ranging from 1.5 to 4 minutes.[5] After irradiation, the vessel is cooled to room temperature. The crude product is then recrystallized from a mixture of ethanol and water (50:50) to yield the pure 2-phenylbenzimidazole.[5]
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of benzimidazole synthesis.
Caption: General workflow for benzimidazole synthesis.
References
- 1. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. sciforum.net [sciforum.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In Silico Docking of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and its Analogs Against Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and structurally related benzimidazole derivatives against prominent protein targets implicated in cancer and microbial infections. While direct in silico studies on this compound are not extensively available in the reviewed literature, this guide synthesizes data from closely related analogs to provide valuable insights into its potential binding affinities and therapeutic applications. The analysis focuses on three key protein targets: Tubulin, Epidermal Growth Factor Receptor (EGFR), and DNA Gyrase.
Comparison of Docking Performance
The following tables summarize the binding affinities (in kcal/mol) of various benzimidazole derivatives against the target proteins, as reported in several in silico docking studies. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Scores of Benzimidazole Derivatives against Tubulin (Colchicine Binding Site)
| Compound | PDB ID | Binding Energy (kcal/mol) | Reference |
| 2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole | 1SA0 | -8.50 | [1] |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | 1SA0 | -8.35 | [1] |
| 2-(4-chlorophenyl)-1H-benzimidazole | 1SA0 | -7.99 | [1] |
| 2-(4-nitrophenyl)-1H-benzimidazole | 1SA0 | -7.76 | [1] |
| 2-phenyl-1H-benzimidazole | 1SA0 | -7.39 | [1] |
| Albendazole (Standard) | 1SA0 | -7.0 | [1] |
Table 2: Docking Scores of Benzimidazole Derivatives against Epidermal Growth Factor Receptor (EGFR)
| Compound | PDB ID | Binding Energy (kcal/mol) | Reference |
| Keto-benzimidazole (1c) | 2JIT (T790M mutant) | -8.4 | [2] |
| Keto-benzimidazole (7d) | 2JIT (T790M mutant) | -8.3 | [2] |
| Keto-benzimidazole (7c) | 3VJO (wild-type) | -8.1 | [2] |
| Keto-benzimidazole (11c) | 3VJO (wild-type) | -7.8 | [2] |
| Compound 12b | 1M17 | Not specified in kcal/mol | [3] |
| Compound 1a (designed) | Not specified | -8.6 | |
| Compound 1i (designed) | Not specified | -8.4 | |
| Gefitinib (Standard) | 3VJO | Not specified in kcal/mol | [2] |
Table 3: Docking Scores of Benzimidazole Derivatives against DNA Gyrase
| Compound | PDB ID | Binding Score | Reference |
| Compound 15 | 1KZN | Best Score | [4] |
| Compound 14 | 1KZN | High Score | [4] |
| Compound 27 | 1KZN | High Score | [4] |
| Compound 25 | 1KZN | High Score | [4] |
| Compound 2 | 1KZN | High Score | [4] |
| Norfloxacin (Standard) | Not specified | Not specified | [5] |
Experimental Protocols for In Silico Docking
The following sections outline a generalized methodology for performing in silico docking studies, based on protocols frequently cited in the literature for software such as AutoDock Vina and Schrödinger's Glide.
Protein and Ligand Preparation
A crucial first step in any docking study is the preparation of both the protein (receptor) and the small molecule (ligand).
-
Protein Preparation : The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges (e.g., Kollman or Gasteiger charges)[2]. This can be performed using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro.
-
Ligand Preparation : The 3D structure of the ligand, in this case, this compound and its analogs, is generated using chemical drawing software or downloaded from databases like PubChem. The ligand's geometry is then optimized to its lowest energy conformation using computational chemistry software.
Grid Generation
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid box are crucial parameters that determine the region where the ligand will be docked[2].
Molecular Docking Simulation
The docking simulation is performed using specialized software that systematically evaluates different conformations and orientations of the ligand within the defined grid box.
-
AutoDock Vina : This program uses a Lamarckian genetic algorithm to explore the conformational space of the ligand. The exhaustiveness parameter controls the thoroughness of the search[6].
-
Schrödinger's Glide : This software offers different precision modes, such as Standard Precision (SP) and Extra Precision (XP), which balance speed and accuracy. Glide uses a hierarchical series of filters to identify the best binding poses[7][8].
Analysis of Results
The output of a docking simulation is a set of possible binding poses for the ligand, ranked by a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable. Further analysis involves visualizing the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding.
Visualizations
Experimental Workflow for In Silico Docking
Caption: A generalized workflow for performing in silico molecular docking studies.
Potential Signaling Pathways for Benzimidazole Derivatives
Caption: Potential signaling pathways targeted by benzimidazole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ukm.my [ukm.my]
- 3. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent | Semantic Scholar [semanticscholar.org]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. schrodinger.com [schrodinger.com]
- 8. Schrödinger Customer Portal [my.schrodinger.com]
Unraveling the Specificity of Benzimidazole Derivatives in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring data integrity and predicting potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of common benzimidazole derivatives—a class of compounds with broad therapeutic applications—in various biological assays. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive assessment.
Benzimidazole derivatives, including the widely used anthelmintics albendazole, mebendazole, and fenbendazole, are known to exert their biological effects primarily through the inhibition of tubulin polymerization. However, their structural similarities can lead to cross-reactivity in different biological assays, potentially confounding experimental results. This guide delves into the comparative cross-reactivity of these compounds in immunoassays and their differential inhibitory activities against key enzymes.
Quantitative Comparison of Cross-Reactivity and Inhibitory Activity
To provide a clear comparison, the following tables summarize the cross-reactivity of various benzimidazole derivatives in a competitive enzyme-linked immunosorbent assay (ELISA) and their inhibitory concentrations (IC50) against tubulin polymerization and cyclooxygenase (COX) enzymes.
Table 1: Cross-Reactivity of Benzimidazole Derivatives in a Mebendazole-Based Competitive ELISA
| Compound | Cross-Reactivity (%) |
| Mebendazole | 100 |
| Amino-Mebendazole | 72.6[1] |
| Albendazole | <0.2[1] |
| Oxfendazole | <0.2[1] |
| Fenbendazole | <0.2[1] |
| Flubendazole | <0.2[1] |
| Hydroxy-Mebendazole | <0.2[1] |
Data from a study developing a heterologous ELISA for mebendazole detection.[1]
Table 2: Cross-Reactivity of Benzimidazole Derivatives in a Commercial Albendazole ELISA Test Kit
| Analyte | Cross-Reactivity (%) |
| Albendazole | 100 |
| Mebendazole | 80[2] |
| Fenbendazole | 60[2] |
| 4'-hydroxyfenbendazole | 48[2] |
Table 3: Comparative Inhibitory Activity (IC50) of Benzimidazole Derivatives on Tubulin Polymerization
| Compound | IC50 (µM) |
| Nocodazole (Reference) | > Mebendazole (Binding Affinity) |
| Flubendazole | > Oxfendazole (Binding Affinity) |
| Mebendazole | Binding affinity calculated |
| Oxfendazole | Binding affinity calculated |
| Compound 7n (Novel Derivative) | 5.05 ± 0.13[3][4] |
| Compound 10m (Novel Derivative) | 2.36 ± 0.20[5] |
| Compound 12p (Novel Derivative) | 5.64 ± 0.15[6] |
Table 4: Comparative Selectivity of Benzimidazole Derivatives against COX-1 and COX-2 Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5a (Novel Derivative) | - | 0.05 | - |
| Compound 5h (Novel Derivative) | - | 0.06 - 0.81 | - |
| Compound 5j (Novel Derivative) | - | 0.06 - 0.81 | - |
| Compound 15b (Novel Derivative) | - | 0.045 | 294 |
| Celecoxib (Reference) | - | 0.045 | 327 |
Note: This table features data on newly synthesized benzimidazole derivatives designed as selective COX-2 inhibitors, as direct comparative data for anthelmintic benzimidazoles was not found in the initial searches.[7]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key assays used in the assessment of benzimidazole derivative activity and cross-reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps for a competitive enzyme-linked immunosorbent assay to determine the cross-reactivity of different benzimidazole derivatives against a specific target antibody.
Materials:
-
Microtiter plates coated with a coating antigen (e.g., mebendazole-protein conjugate)
-
Standard solution of the target benzimidazole (e.g., mebendazole)
-
Solutions of test benzimidazole derivatives
-
Primary antibody (e.g., anti-mebendazole antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of the target benzimidazole and solutions of the test derivatives at various concentrations.
-
Competitive Reaction: Add 50 µL of the standard or test compound solution and 50 µL of the primary antibody solution to each well of the coated microtiter plate. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: Wash the plate three to five times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: Cross-reactivity (%) = (IC50 of the target compound / IC50 of the test compound) x 100
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay measures the ability of benzimidazole derivatives to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a cuvette, mix the polymerization buffer, purified tubulin, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time for each compound concentration. The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
IC50 Determination: Calculate the concentration of the compound that inhibits tubulin polymerization by 50% (IC50) by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams were generated using Graphviz.
Caption: Workflow for assessing benzimidazole cross-reactivity using competitive ELISA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reagen.us [reagen.us]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Properties of Benzimidazole Scaffolds
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] Their potential as antioxidants is of particular interest, as oxidative stress is implicated in the development of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] The benzimidazole structure allows it to act as a scavenger of free radicals, making these compounds promising candidates for the development of novel therapeutic agents.[1]
This guide provides a comparative analysis of the antioxidant properties of various benzimidazole scaffolds, supported by experimental data from key in vitro assays. It also includes detailed experimental protocols and visual diagrams of relevant biological pathways and workflows to assist researchers and drug development professionals.
Comparative Antioxidant Activity
The antioxidant capacity of benzimidazole derivatives is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the potency of these compounds, where a lower IC50 value indicates higher antioxidant activity.[1]
The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of selected benzimidazole derivatives, providing a snapshot of how different substitutions on the benzimidazole core influence their antioxidant potential.
| Compound ID | Substituent(s) on Benzimidazole Scaffold | IC50 (µM) | Reference Standard (IC50, µM) | Reference |
| 1 | 2-(3-Fluorophenyl) | 1.20 | Ascorbic Acid (Not specified) | [2] |
| 2 | 2-(4-Fluorophenyl) | 1.80 | Ascorbic Acid (Not specified) | [2] |
| 3 | 2-(2-Fluorophenyl) | 6.60 | Ascorbic Acid (Not specified) | [2] |
| 4 | 2-(Biphenyl-4-yl)-1-propyl-1H-benzo[d]imidazole | 2.43 ± 0.4 | Ascorbic Acid (Not specified) | [3] |
| 5 | 2-(4'-Methylbiphenyl-4-yl)-1-propyl-1H-benzo[d]imidazole | 2.90 ± 0.7 | Ascorbic Acid (Not specified) | [3] |
| 6 | 2-(4-chlorophenyl)-1H-benzimidazole | 26-74 (Range) | BHT (54 µM) | [4] |
Note: IC50 values can vary based on specific experimental conditions. BHT (Butylated hydroxytoluene) and Ascorbic Acid are commonly used as standard antioxidant controls.
Key Signaling Pathways in Oxidative Stress
Antioxidants can exert their protective effects not only by directly neutralizing reactive oxygen species (ROS) but also by modulating cellular signaling pathways that respond to oxidative stress. A critical pathway is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.[1]
Caption: The Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to determine the antioxidant activity of benzimidazole compounds.
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow that is measured spectrophotometrically.[1]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Benzimidazole test compounds
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle to prevent light degradation.[1]
-
Preparation of Test Compounds: Prepare stock solutions of the benzimidazole derivatives and a positive control (e.g., ascorbic acid) in a suitable solvent like DMSO or methanol. Create serial dilutions from these stock solutions.[1]
-
Reaction: Mix a specific volume of the test compound solution (e.g., 40 µL) with the DPPH solution (e.g., 2.96 mL).[5]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 20-30 minutes).[1][5]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH solution is also measured.[5]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100[1] The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.[1]
This assay measures the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[1]
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Benzimidazole test compounds
-
Trolox (positive control)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1] Mix the two solutions in equal volumes and let them react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1][6]
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 (±0.02) at 734 nm.[7]
-
Reaction: Add a small volume of the test compound or standard to a larger volume of the ABTS•+ working solution.[1]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 5 minutes) with stirring.[7]
-
Measurement: Read the absorbance at 734 nm.[8]
-
-
Calculation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of the standard, Trolox.[1]
The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules. This assay measures a compound's ability to scavenge these radicals, often generated by a Fenton-type reaction.[5][9]
-
Materials:
-
Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂)
-
EDTA
-
Hydrogen peroxide (H₂O₂)
-
Salicylic acid or Ascorbic acid
-
Benzimidazole test compounds
-
Buffer solution (e.g., phosphate buffer)
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture: In a tube, combine the test compound at various concentrations, a source of Fe²⁺ (e.g., FeSO₄), and a chelating agent like EDTA.[5][10]
-
Radical Generation: Initiate the reaction by adding H₂O₂. The mixture of H₂O₂ and Fe²⁺ generates hydroxyl radicals via the Fenton reaction.[9]
-
Detection: Add a detection molecule like salicylic acid. Salicylic acid reacts with hydroxyl radicals to form a colored product (2,3-dihydroxybenzoic acid) that can be measured.[9][11]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 20-60 minutes).[9][11]
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 510 nm).[9][11]
-
-
Calculation: The scavenging activity is calculated by comparing the absorbance of the sample to a control that does not contain the test compound.[5] % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100
General Experimental Workflow
The evaluation of antioxidant properties typically follows a standardized workflow, from sample preparation to data analysis, to ensure reproducibility and comparability of results.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
Immediate Safety and Hazard Information
Although specific hazard data for Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is limited, data from structurally similar benzimidazole compounds indicate several potential hazards.[2] As a precautionary measure, this compound should be handled as if it possesses the following risks:
-
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation : May cause respiratory irritation.[2]
Immediate precautionary measures include the use of appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a fire/flame-resistant and impervious lab coat.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[2]
Quantitative Hazard Classification for Related Benzimidazole Compounds
The following table summarizes the hazard classifications for closely related benzimidazole compounds based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications should be considered as a precautionary guide for handling this compound.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[2] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
-
Waste Identification and Classification : Treat all waste containing this compound as hazardous waste. This includes the pure compound, solutions, and any materials contaminated with the chemical.
-
Waste Segregation and Collection :
-
Designated Waste Container : Collect waste in a dedicated, properly labeled, and sealable container.[2] The container must be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the approximate concentration and the date of accumulation.
-
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing : To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[2]
-
Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[2] However, it is crucial to puncture or otherwise render the container unusable to prevent reuse.[2] Always confirm your institution's specific policies on empty container disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling similar chemical compounds to ensure a safe laboratory environment.
Hazard Summary
While specific hazard data for this compound is limited, information from safety data sheets (SDS) of structurally related benzimidazole and imidazole compounds indicates that this chemical should be handled with care. Potential hazards may include skin and eye irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a protective lab coat.[1][2] | EN 374. |
| Respiratory Protection | A government-approved respirator should be used if dust or aerosols are generated.[1][2] | NIOSH/MSHA or European Standard EN 149.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Spill Management:
-
In case of a spill, avoid breathing vapors, mist, or gas.[1]
-
Wear appropriate PPE, including a respirator, gloves, and eye protection.[1]
-
For dry spills, carefully sweep the material to avoid creating dust and place it in a sealed container for disposal.[2]
-
Prevent the spilled material from entering drains or waterways.[1]
Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[5]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |
Visualized Experimental Workflow
The following diagrams illustrate the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
